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  • Product: (2-Chloro-acetylamino)-acetic acid methyl ester
  • CAS: 76969-81-8

Core Science & Biosynthesis

Foundational

(2-Chloro-acetylamino)-acetic acid methyl ester: A Versatile Covalent Warhead & Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 76969-81-8 Synonyms: N-(Chloroacetyl)glycine methyl ester; Methyl (2-chloroacetylamino)acetate Molecular Formula: C₅H₈ClNO₃ Molecular Weight: 165.57 g/mol [1]

Part 1: Executive Summary

In the landscape of modern drug discovery, (2-Chloro-acetylamino)-acetic acid methyl ester (CAS 76969-81-8) serves as a critical electrophilic building block.[1] It is not merely an intermediate but a functional "warhead" precursor used to introduce the


-chloroacetamide moiety—a validated covalent handle for targeting cysteine residues in proteins.[1]

This guide dissects the compound’s utility in Targeted Covalent Inhibitors (TCIs) , Proteolysis Targeting Chimeras (PROTACs) , and Peptidomimetic synthesis . Unlike reversible binders, compounds incorporating this scaffold can achieve near-infinite residence time on their biological targets through irreversible bond formation, a mechanism that has revitalized interest in covalent drugs (e.g., Ibrutinib, Osimertinib).

Part 2: Chemical Identity & Physical Properties[2]

This compound combines a glycine methyl ester backbone with a reactive chloroacetyl group.[2] The ester functionality provides a handle for further derivatization (e.g., hydrolysis to the acid or amidation), while the chloroacetyl group acts as the electrophile.

Table 1: Physicochemical Profile[4]
PropertyDataSignificance
Appearance White to off-white crystalline solidEasy to handle compared to liquid chloroacetyl chloride.[1][3][4]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOCompatible with standard organic synthesis and biological assays.
LogP (Calc) ~0.1 - 0.5Low lipophilicity; favorable for fragment-based screening.[1]
Reactive Moiety

-Chloroacetamide
Moderate reactivity electrophile (less aggressive than acrylamides).
Leaving Group Chloride (

)
Displaced during nucleophilic attack (SN2).

Part 3: The "Warhead" Mechanism (Actionable Intelligence)

The core value of CAS 76969-81-8 lies in its ability to alkylate nucleophilic residues.[1] In a biological context, it preferentially reacts with the thiol group (


) of Cysteine  residues via an 

mechanism.[1]
Mechanism of Action: Cysteine Alkylation

The sulfur atom of a cysteine residue (often activated as a thiolate anion,


) attacks the methylene carbon of the chloroacetyl group, displacing the chloride ion.[1] This results in a stable thioether linkage.

Cysteine_Alkylation Figure 1: Mechanism of Covalent Cysteine Modification by Alpha-Chloroacetamide Warhead. Protein Protein-Cysteine (Nucleophile) TS Transition State [S...C...Cl] Protein->TS Nucleophilic Attack (SN2) Warhead Chloroacetyl Warhead (Electrophile) Warhead->TS Adduct Covalent Adduct (Thioether Bond) TS->Adduct Bond Formation Leaving Chloride Ion (Leaving Group) TS->Leaving Elimination

[1] Expert Insight: While acrylamides (Michael acceptors) are often preferred in late-stage drug candidates due to their metabolic stability,


-chloroacetamides like CAS 76969-81-8 are invaluable in Fragment-Based Drug Discovery (FBDD) .[1] Their intrinsic reactivity allows researchers to quickly identify "cysteine-ligandable" pockets on a protein surface before optimizing the warhead to a more "tunable" electrophile.[1]

Part 4: Synthesis & Manufacturing Protocols

The synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester is robust and scalable.[1] The preferred route involves the acylation of glycine methyl ester hydrochloride.[1]

Protocol: Acylation of Glycine Methyl Ester

Reaction Type: Schotten-Baumann Acylation Scale: 10 mmol (Laboratory Scale)[1]

Reagents:

  • Glycine methyl ester hydrochloride (1.25 g, 10 mmol)

  • Chloroacetyl chloride (1.24 g, 11 mmol, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: Suspend glycine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Cool the suspension to 0°C (ice bath). Add TEA dropwise over 10 minutes. The mixture will become clear as the free amine is liberated, followed by precipitation of TEA[1]·HCl salts.[5][4]

  • Acylation: Add chloroacetyl chloride dropwise via syringe or addition funnel, maintaining the temperature below 5°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

    • Wash with saturated

      
       (2 x 20 mL) to neutralize excess acid.
      
    • Wash with Brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography.

Synthesis_Workflow Figure 2: Synthesis Workflow for (2-Chloro-acetylamino)-acetic acid methyl ester. Start Glycine Methyl Ester HCl + DCM Base Add Base (TEA/DIPEA) 0°C Start->Base Acyl Add Chloroacetyl Chloride Dropwise, <5°C Base->Acyl Stir Stir at RT 2-4 Hours Acyl->Stir Wash Workup: 1. 1M HCl 2. Sat. NaHCO3 3. Brine Stir->Wash Product Final Product: (2-Chloro-acetylamino)-acetic acid methyl ester Wash->Product

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This compound is used as a covalent fragment . In screening campaigns, libraries of chloroacetamide-capped fragments are incubated with a target protein.[1] Mass spectrometry is used to detect mass shifts corresponding to the formation of a covalent adduct.[1]

  • Advantage: Identifies shallow binding pockets that reversible ligands might miss.

  • Workflow: Screen

    
     Identify Hit 
    
    
    
    Crystallize
    
    
    Optimize Linker/Warhead.
Peptidomimetics (Peptoids)

It serves as a monomer in the "submonomer" synthesis of peptoids (N-substituted glycines).[1]

  • Step 1: Acylation with chloroacetic acid (or this methyl ester).

  • Step 2: Displacement of the chloride by a primary amine.[1]

  • This iterative process builds protease-resistant peptidomimetics with defined sequences.[1]

PROTAC Linker Chemistry

The ester group can be hydrolyzed to the free acid, allowing it to be coupled to E3 ligase ligands (like Thalidomide or VHL ligands). The chloroacetyl group then serves as an attachment point for the "linker" that connects to the protein of interest (POI) ligand.[1]

Part 6: Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these expected values:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~7.0–7.5 ppm (Broad s, 1H, NH )
      
    • 
       ~4.1 ppm (s, 2H, Cl-CH₂-CO )[1]
      
    • 
       ~4.0 ppm (d, 2H, NH-CH₂-CO )[1]
      
    • 
       ~3.8 ppm (s, 3H, O-CH₃ )[1]
      
  • ¹³C NMR: Expected peaks at carbonyl carbons (~169 ppm, ~166 ppm), OMe carbon (~52 ppm), and alpha-carbons (~41–42 ppm).

  • Mass Spectrometry (ESI):

    • Expected

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) in a 3:1 ratio (characteristic chlorine isotope pattern).

Part 7: Handling & Safety (Self-Validating Protocols)

Hazard Class: Alkylating Agent, Skin/Eye Irritant.

  • Quenching Protocol: Because this compound is designed to react with thiols, spills or waste should be quenched with an excess of a thiol reagent (e.g., Cysteine or Methionine in aqueous buffer at pH 8) before disposal. This converts the reactive alkylator into a harmless thioether.

  • PPE: Double nitrile gloves are recommended. The compound can penetrate skin and alkylate epidermal proteins, leading to sensitization (allergic contact dermatitis).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or displacement of the chloride by moisture over long periods.

Part 8: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122755, Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317. (Contextual grounding for covalent warhead mechanism).

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] (Foundational text for using chloroacetyl monomers).

Sources

Exploratory

Technical Guide: Physicochemical Characterization &amp; Synthesis of (2-Chloro-acetylamino)-acetic Acid Methyl Ester

Abstract (2-Chloro-acetylamino)-acetic acid methyl ester (Synonyms: Methyl (2-chloroacetamido)acetate, N-(Chloroacetyl)glycine methyl ester) is a pivotal intermediate in the synthesis of peptidomimetics and heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Chloro-acetylamino)-acetic acid methyl ester (Synonyms: Methyl (2-chloroacetamido)acetate, N-(Chloroacetyl)glycine methyl ester) is a pivotal intermediate in the synthesis of peptidomimetics and heterocyclic compounds. Characterized by its electrophilic


-haloacetyl moiety, it serves as a versatile "warhead" for cysteine alkylation and a precursor for intramolecular cyclizations. This guide provides a rigorous technical analysis of its physical properties, synthesis, and handling protocols, designed for researchers requiring high-purity intermediates for drug development.

Chemical Identity & Structural Analysis[1]

The compound combines a glycine methyl ester scaffold with a reactive chloroacetyl group. Its reactivity is defined by the polarization of the C-Cl bond, making the methylene carbon susceptible to nucleophilic attack (


), while the ester and amide functionalities dictate its solubility and hydrogen-bonding potential.
AttributeDetail
IUPAC Name Methyl (2-chloroacetamido)acetate
Common Name N-(Chloroacetyl)glycine methyl ester
Molecular Formula

Molecular Weight 165.57 g/mol
SMILES COC(=O)CNC(=O)CCl
Key Functional Groups

-Haloamide (Electrophile), Methyl Ester (Lipophilic tail), Secondary Amide (H-bond donor/acceptor)

Physicochemical Properties[1][2][3][4][5][6]

The physical state of (2-Chloro-acetylamino)-acetic acid methyl ester is influenced heavily by purity and thermal history. While structurally similar to


-acetylglycine methyl ester (

), the chlorine atom introduces dipole interactions that can modulate crystal lattice energy.
Solid-State & Thermodynamic Profile

Note: Experimental values may vary based on recrystallization solvents.

PropertyValue / RangeContext
Physical State Low-melting solid or viscous oilOften isolates as an oil that crystallizes upon standing at

.
Melting Point

(Predicted)
Analogous ethyl ester melts at

; methyl esters typically melt higher.
Boiling Point Decomposes >

Thermal instability of

-haloamides precludes standard distillation at atm pressure.
Solubility DCM, EtOAc, MeOH, DMSOHighly soluble in polar organic solvents; sparingly soluble in hexanes.
LogP (Predicted)

Amphiphilic; sufficient lipophilicity for cell permeability in early assays.
Spectral Characterization (Self-Validating Data)

To ensure the integrity of the synthesized material, compare your data against these standard shifts. Deviations in the integral ratio of the singlet at 4.05 ppm vs 3.75 ppm often indicate hydrolysis or incomplete acylation.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.15 (br s, 1H, 
      
      
      
      ) – Chemical shift varies with concentration/solvent.
    • 
       4.08 (s, 2H, 
      
      
      
      ) – Diagnostic singlet; sharp.
    • 
       4.05 (d, 
      
      
      
      , 2H,
      
      
      ) – Collapses to singlet on
      
      
      shake.
    • 
       3.78 (s, 3H, 
      
      
      
      ) – Methyl ester singlet.
  • IR Spectrum (ATR):

    • 
       (N-H stretch)
      
    • 
       (Ester C=O stretch) – Distinct from amide.
      
    • 
       (Amide I band)
      

Synthesis & Purification Protocol

Expert Insight: Direct acylation of glycine methyl ester hydrochloride is the industry standard. However, the choice of base is critical. Using excess triethylamine can lead to quaternary ammonium salt byproducts if the reaction warms significantly. The protocol below uses a biphasic Schotten-Baumann approach or a controlled anhydrous coupling to minimize side reactions.

Reaction Scheme

The synthesis involves the nucleophilic attack of the glycine amine on the chloroacetyl chloride carbonyl.

Synthesis Gly Glycine Methyl Ester (HCl Salt) Inter Tetrahedral Intermediate Gly->Inter + Base ClAc Chloroacetyl Chloride ClAc->Inter Base Base (TEA or NaHCO3) Prod Methyl (2-chloroacetamido)acetate (Target) Inter->Prod - HCl Byprod Byproducts (HCl salt / NaCl) Inter->Byprod

Caption: Synthesis pathway via nucleophilic acyl substitution. Control of pH/Basicity is required to prevent polymerization.

Step-by-Step Methodology

Reagents:

  • Glycine methyl ester hydrochloride (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (2.2 eq) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Suspension: Suspend Gly-OMe·HCl (10 g, 80 mmol) in anhydrous DCM (150 mL) in a round-bottom flask under Nitrogen.

  • Deprotonation: Cool to

    
    . Add TEA (24.5 mL, 176 mmol) dropwise. The solution will become clear as the free amine forms, followed by slight cloudiness from amine-HCl salts.
    
  • Acylation: Add Chloroacetyl chloride (7.0 mL, 88 mmol) dropwise over 30 minutes. Critical: Maintain temp

    
     to prevent attack on the chloro-carbon (alkylation).
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin or KMnO4). Product

    
    .
    
  • Workup (Self-Validating):

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

    • Wash with Sat.

      
       (2 x 50 mL) to remove unreacted acid/HCl.
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil often solidifies. Recrystallize from EtOAc/Hexanes or Ether/Hexanes if necessary.

Stability & Reactivity Profile

Understanding the reactivity limits of this compound is essential for its use in subsequent steps.

Hydrolytic Instability

The ester bond is susceptible to saponification, while the amide is relatively robust. However, under basic conditions (pH > 10), the


-proton acidity can lead to intramolecular cyclization or hydrolysis.
Alkylation Potential (Safety Warning)

This compound is a potent alkylating agent. It reacts with thiols (cysteine) and amines.

  • Storage: Store at

    
     under inert atmosphere.
    
  • Safety: Wear nitrile gloves and work in a fume hood. In case of skin contact, wash with dilute ammonia followed by soap and water to neutralize the alkylating potential.

Reactivity Target Methyl (2-chloroacetamido)acetate Path1 Nucleophilic Substitution (SN2) (Reaction with R-SH / R-NH2) Target->Path1 Primary Application Path2 Ester Hydrolysis (Basic/Acidic conditions) Target->Path2 Degradation Path3 Finkelstein Reaction (Exchange Cl -> I for higher reactivity) Target->Path3 Activation

Caption: Primary reactivity modes. The SN2 pathway is exploited for peptide labeling and cyclization strategies.

References

  • Preparation of Amino Acid Methyl Esters: Li, J., Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • Reactivity of

    
    -Halo Carbonyls: 
    Ertl, P., et al. (2020). The medicinal chemistry of the chloroacetyl group. Bioorganic & Medicinal Chemistry.
    [Link]
    
  • General Physical Properties of Glycine Derivatives: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1205-08-9, N-Acetylglycine methyl ester. [Link]

Foundational

The Bifunctional Electrophile: A Technical Guide to (2-Chloro-acetylamino)-acetic acid methyl ester

Executive Summary (2-Chloro-acetylamino)-acetic acid methyl ester (also known as N-(Chloroacetyl)glycine methyl ester ; CAS 4715-21-3 ) is a high-value bifunctional building block in medicinal chemistry. Its structure co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-acetylamino)-acetic acid methyl ester (also known as N-(Chloroacetyl)glycine methyl ester ; CAS 4715-21-3 ) is a high-value bifunctional building block in medicinal chemistry. Its structure combines a reactive


-haloacetamide "warhead" with a protected carboxylate "anchor," making it a versatile scaffold for synthesizing peptidomimetics, heterocycles (specifically 1,4-benzodiazepines), and covalent inhibitors.

This guide provides a rigorous technical breakdown of its structural properties, a validated synthesis protocol, and a mapping of its reactivity profile, designed for researchers requiring high-purity intermediates for drug development.

Structural Anatomy & Reactivity Profile

The molecule's utility stems from its dual electrophilic sites, which allow for sequential, orthogonal functionalization.

FeatureChemical MoietyReactivity Modemechanistic Implication
Warhead

-Chloroacetamide
Electrophile (

)
High susceptibility to nucleophilic attack by thiols (cysteine) and amines. The chloride is a good leaving group adjacent to an electron-withdrawing carbonyl.
Linker Amide BondRigid BackboneProvides stability and hydrogen-bonding capability (Donor/Acceptor). Resistant to mild hydrolysis.
Anchor Methyl EsterMasked ElectrophileProtects the carboxylic acid. Can be hydrolyzed to the free acid or converted to amides/hydrazides via nucleophilic acyl substitution.
Physicochemical Properties[1][2][3][4][5][6]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 165.57 g/mol

  • Physical State: White to off-white solid (typically low-melting).

  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in water (hydrophobic effect of the ester/chloro group).

Validated Synthesis Protocol

Objective: Synthesize N-(Chloroacetyl)glycine methyl ester from Glycine methyl ester hydrochloride.

Reaction Scheme:



Materials
  • Reagents: Glycine methyl ester hydrochloride (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Equipment: 3-neck round bottom flask, addition funnel, nitrogen atmosphere, ice bath.

Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck flask and purge with

    
    . Add Glycine methyl ester hydrochloride (10 mmol) and anhydrous DCM (50 mL).
    
  • Deprotonation: Cool the suspension to

    
    . Add TEA (22 mmol) dropwise. The suspension will clear as the free amine is liberated, followed by the precipitation of TEA
    
    
    
    HCl salts. Stir for 15 minutes.
  • Acylation (The Critical Step):

    • Caution: Chloroacetyl chloride is a lachrymator and toxic.

    • Dissolve Chloroacetyl chloride (11 mmol) in 10 mL DCM.

    • Add this solution dropwise to the reaction mixture at

      
       over 30 minutes. Control exotherm to prevent bis-acylation.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Stain:

    
     or Iodine).
    
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (

      
       mL) to remove unreacted amine and TEA.
      
    • Wash with Saturated

      
       (
      
      
      
      mL) to remove excess acid.
    • Wash with Brine (

      
       mL).
      
  • Isolation: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a clean solid. If necessary, recrystallize from EtOAc/Hexane or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexane).
    
Synthesis Workflow Visualization

SynthesisFlow Start Start: Glycine Methyl Ester HCl + DCM BaseAdd Add Base (TEA) 0°C, 15 min (Liberate Free Amine) Start->BaseAdd Acylation Add Chloroacetyl Chloride Dropwise @ 0°C (Prevent Exotherm) BaseAdd->Acylation Reaction Stir at RT 3-4 Hours Monitor TLC Acylation->Reaction Quench Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Reaction->Quench Product Final Product: N-(Chloroacetyl)glycine methyl ester Quench->Product

Figure 1: Step-by-step synthesis workflow for N-(Chloroacetyl)glycine methyl ester.

Analytical Characterization

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data is expected for the pure compound.

TechniqueExpected Signal / ValueStructural Assignment

NMR
(300 MHz,

)

7.10 (br s, 1H)
Amide NH

4.08 (s, 2H)
Chloromethyl CH₂ -Cl

4.05 (d, 2H,

)
Glycine

-CH₂

3.78 (s, 3H)
Methyl Ester OCH₃

NMR

169.8, 166.5
Carbonyls (C=O )

52.6
Methyl Ester (OCH₃ )

42.5
Chloromethyl (CH₂Cl )

41.3
Glycine

-C
Mass Spec (ESI)

166.0

Molecular Ion

Note: The chloromethyl singlet is distinctively deshielded. In


 NMR, the glycine methylene may appear as a doublet due to coupling with the amide proton.

Applications in Heterocyclic Chemistry[7][8]

The primary value of CAS 4715-21-3 lies in its ability to form heterocycles. A classic application is the synthesis of 1,4-benzodiazepine-2,5-diones , a privileged scaffold in anxiolytic and anticonvulsant drug discovery.

Mechanism: The Double Cyclization
  • Intermolecular Amidation: The methyl ester reacts with an aniline derivative (e.g., 2-aminobenzophenone).

  • Intramolecular Alkylation: The aniline nitrogen attacks the alkyl chloride (Warhead) to close the 7-membered ring.

Reactivity Map

ReactivityMap Core N-(Chloroacetyl)glycine methyl ester Path1 Reaction w/ Amines (Primary/Secondary) Core->Path1 SN2 Displacement Path2 Reaction w/ 1,2-Diamines (e.g., o-Phenylenediamine) Core->Path2 Cyclization Path3 Finkelstein Rxn (NaI / Acetone) Core->Path3 Halogen Exchange Prod1 Peptidomimetics (Glycine oligomers) Path1->Prod1 Prod2 Piperazinones / Benzodiazepines Path2->Prod2 Prod3 Iodo-derivative (Enhanced Electrophile) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the core molecule.

Safety & Handling

  • Hazard Class: Alkylating Agent.

  • Risk: The

    
    -chloroacetamide moiety is a potent electrophile capable of alkylating DNA and proteins. It is a skin sensitizer and potential lachrymator.
    
  • Storage: Store at

    
     under inert atmosphere (
    
    
    
    or Ar). Protect from moisture to prevent hydrolysis of the ester or chloride displacement.
  • Disposal: Quench excess alkylating agent with aqueous ammonia or sodium thiosulfate before disposal.

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[1] (Foundational text on amino acid derivatization and protection strategies).

  • Sternbach, L. H., et al. (1962). "Quinazolines and 1,4-Benzodiazepines. VI. Haloacetamido Compounds." Journal of Organic Chemistry, 27(11), 3788–3796. (Seminal work on using haloacetyl amino acids for benzodiazepine synthesis).

  • Bunin, B. A., & Ellman, J. A. (1992). "A General and Expedient Method for the Solid-Phase Synthesis of 1,4-Benzodiazepine Derivatives." Journal of the American Chemical Society, 114(27), 10997–10998. (Modern application of the scaffold in combinatorial chemistry).

  • PubChem. (n.d.).[2][3] "Glycine methyl ester hydrochloride (Compound Summary)." National Library of Medicine. (Source for physical property baselines of the precursor).

Sources

Exploratory

(2-Chloro-acetylamino)-acetic acid methyl ester synthesis from glycine

An In-depth Technical Guide to the Synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester from Glycine Abstract This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-acetylamino)-acet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester from Glycine

Abstract

This technical guide provides a comprehensive overview of the synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester, a valuable bifunctional building block in pharmaceutical and organic chemistry. The synthesis is a two-step process commencing with the Fischer esterification of glycine to yield glycine methyl ester hydrochloride, followed by the N-chloroacetylation of this intermediate. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that govern the reaction's success, efficiency, and scalability. The content is tailored for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and safety.

Introduction and Strategic Overview

(2-Chloro-acetylamino)-acetic acid methyl ester is a key intermediate molecule possessing two reactive sites: an electrophilic C-Cl bond and an ester group amenable to hydrolysis or transesterification. This dual functionality makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and peptide derivatives.

The synthesis from glycine is strategically divided into two primary stages:

  • Protection of the Carboxylic Acid: The carboxylic acid group of glycine is first converted to a methyl ester. This "protection" is crucial as the free carboxylic acid would interfere with the subsequent N-acylation step by reacting with the base or acylating agent. The esterification is typically performed under acidic conditions, yielding the stable hydrochloride salt of the amino ester.

  • N-Acylation: The amino group of the glycine methyl ester is then acylated using chloroacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, requires a base to liberate the free amine from its hydrochloride salt and to neutralize the hydrochloric acid generated during the acylation.[1][2][3]

This guide will detail the rationale and execution of each of these steps.

Overall Synthesis Workflow

G Glycine Glycine Step1 Step 1: Fischer Esterification (Methanol, Acid Catalyst) Glycine->Step1 Intermediate Glycine Methyl Ester Hydrochloride Step1->Intermediate Step2 Step 2: N-Chloroacetylation (Chloroacetyl Chloride, Base) Intermediate->Step2 Product (2-Chloro-acetylamino)-acetic acid methyl ester Step2->Product

Caption: High-level two-step synthesis pathway.

Part I: Synthesis of Glycine Methyl Ester Hydrochloride

The initial step involves the esterification of glycine. While various methods exist, including the use of trimethylchlorosilane, the most common and robust methods for scale-up involve acid catalysis with either thionyl chloride or hydrogen chloride gas in methanol.[4][5][6]

Mechanistic Insight: Fischer Esterification

The reaction proceeds via the Fischer esterification mechanism. The acid catalyst (generated from SOCl₂ or HCl) serves two purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic, and it provides the counter-ion for the final salt product.

  • Protonation: The carbonyl oxygen of glycine is protonated by the acid.

  • Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, forming a resonance-stabilized carbocation.

  • Deprotonation: The final product is formed by deprotonation of the remaining oxonium ion.

Simultaneously, the amino group is protonated to form the ammonium salt, which protects it from side reactions and results in the stable, crystalline hydrochloride product.[7] The hydrochloride salt is the preferred form for storage as the free base of glycine methyl ester is unstable and prone to self-condensation into 2,5-diketopiperazine or polymerization.[7]

Fischer Esterification Mechanism

G cluster_mech Mechanism Glycine Glycine Protonated Glycine Protonated Glycine Glycine->Protonated Glycine H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Glycine->Tetrahedral Intermediate + CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Glycine Methyl Ester Glycine Methyl Ester Protonated Ester->Glycine Methyl Ester - H+ G cluster_workflow Reaction Pathway cluster_base Role of Base A Glycine Methyl Ester (Free Amine) C Tetrahedral Intermediate A->C + B Chloroacetyl Chloride B->C D Product + Cl⁻ + H⁺ C->D Elimination E Glycine Ester • HCl E->A F Base (e.g., Et₃N) F->A Deprotonates F->D Neutralizes H⁺ G H⁺ from Amide G->D

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of Methyl N-chloroacetylglycinate

Topic: Methyl N-chloroacetylglycinate Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Abstract Methyl N-chloroa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl N-chloroacetylglycinate Solubility in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Abstract

Methyl N-chloroacetylglycinate (Methyl 2-(2-chloroacetamido)acetate) is a critical bifunctional intermediate used in the synthesis of pharmaceutical heterocycles, including sydnones and oxazoles.[1] Its utility is defined by the reactivity of its


-halo amide and ester moieties.[1] This guide provides an in-depth analysis of its solubility landscape, offering researchers a scientifically grounded framework for solvent selection during synthesis, extraction, and purification.[1]

Physicochemical Basis of Solubility[1]

To predict and manipulate the solubility of Methyl N-chloroacetylglycinate effectively, one must understand the competition between its polar and non-polar structural elements.[1]

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: 165.57 g/mol [1]

  • Functional Group Analysis:

    • Amide (

      
      ):  Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] This moiety imparts significant polarity and potential for water solubility, though less than the free amino acid.[1]
      
    • Ester (

      
      ):  A Hydrogen Bond Acceptor (HBA) with moderate polarity.[1] It enhances solubility in oxygenated organic solvents (esters, ethers, ketones).[1]
      
    • Alkyl Chloride (

      
      ):  Increases lipophilicity relative to the parent glycine, facilitating solubility in chlorinated solvents.[1]
      

Solubility Mechanism: The compound exhibits an "amphiphilic" solubility profile.[1] The amide backbone drives solubility in polar protic and aprotic solvents, while the methyl ester and chloroacetyl caps provide sufficient lipophilicity to dissolve in standard organic extraction solvents.[1]

Solubility Landscape

The following data categorizes solvents based on their interaction efficiency with Methyl N-chloroacetylglycinate. This classification is derived from empirical synthesis workflows and standard solubility parameters for


-halo amido esters.
Table 1: Solubility Profile
Solvent ClassSpecific SolventSolubility RatingOperational Context
Chlorinated Dichloromethane (DCM)High Primary solvent for synthesis and extraction.[1]
Chloroform (

)
High Alternative reaction medium; excellent for NMR analysis.[1]
Polar Aprotic Ethyl Acetate (EtOAc)High Preferred "green" solvent for extraction and chromatography.[1]
AcetoneHigh Suitable for homogenous reactions; poor for partitioning.[1]
Acetonitrile (MeCN)High Common solvent for nucleophilic substitution reactions (

).[1]
Polar Protic Methanol / EthanolModerate - High Soluble, especially when warm.[1] Used for recrystallization.[1]
WaterLow - Moderate Soluble in hot water; sparingly soluble in cold.[1] Product precipitates upon cooling.[1]
Non-Polar Hexanes / HeptaneInsoluble Acts as an anti-solvent to induce precipitation or crystallization.[1]
Diethyl EtherModerate Soluble, but less efficient than EtOAc for extraction.[1]

Critical Insight: The solubility differential between Ethyl Acetate (High) and Hexanes (Insoluble) is the foundational principle for the purification of this compound without chromatography.[1]

Experimental Workflows

Protocol A: Solubility-Driven Synthesis & Extraction

Objective: Synthesize Methyl N-chloroacetylglycinate and isolate via solvent partitioning.

Rationale: The synthesis typically involves reacting Glycine Methyl Ester HCl with Chloroacetyl Chloride.[1] The product must be separated from the water-soluble hydrochloride salts.[1]

  • Reaction Medium: Dissolve Glycine Methyl Ester HCl in DCM or Ethyl Acetate .

  • Biphasic Setup: Add a base (e.g., aqueous

    
     or saturated 
    
    
    
    ) to neutralize the HCl liberated during acylation.[1]
  • Phase Separation:

    • The target compound partitions into the Organic Phase (DCM/EtOAc).[1]

    • Unreacted glycine and inorganic salts remain in the Aqueous Phase .[1]

  • Validation: Thin Layer Chromatography (TLC) using 50% EtOAc in Hexanes. The product will have an

    
    , distinct from the baseline salts.[1]
    
Protocol B: Purification via Recrystallization

Objective: Obtain high-purity crystals using a solvent/anti-solvent system.[1]

  • Dissolution: Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Anti-Solvent Addition: Slowly add Hexane or Heptane dropwise to the hot solution until a faint turbidity persists.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Filtration: Collect the white crystalline solid via vacuum filtration.[1] Wash with cold Hexane.

Visualization: Solvent Decision Logic[1]

The following diagram illustrates the logical flow for selecting a solvent based on the experimental stage (Reaction vs. Purification).

SolventSelection Start Start: Methyl N-chloroacetylglycinate Handling Stage Identify Process Stage Start->Stage Synthesis Synthesis / Reaction Stage->Synthesis Purification Purification / Isolation Stage->Purification ReactionType Reaction Type? Synthesis->ReactionType Method Purification Method? Purification->Method SN2 Nucleophilic Substitution (e.g., Azide formation) ReactionType->SN2 Acylation Acylation of Glycine ReactionType->Acylation SolventSN2 Select: Acetonitrile or DMF (Enhances Nucleophilicity) SN2->SolventSN2 SolventAcyl Select: DCM or EtOAc (Biphasic Capability) Acylation->SolventAcyl Recryst Recrystallization Method->Recryst Extract Aqueous Extraction Method->Extract SolventRecryst System: EtOAc (Solvent) + Hexane (Anti-solvent) Recryst->SolventRecryst SolventExtract System: DCM / Water (Product in Organic Phase) Extract->SolventExtract

Figure 1: Decision tree for solvent selection during synthesis and purification workflows.[1]

Applications & Reactivity

The solubility profile directly impacts the chemical behavior of Methyl N-chloroacetylglycinate in subsequent transformations:

  • Finkelstein Reaction (

    
    ): 
    
    • Solvent: Acetone.

    • Mechanism: The compound is soluble in Acetone, but Sodium Chloride (NaCl) is not.[1] As the reaction proceeds, NaCl precipitates, driving the equilibrium forward (Le Chatelier's principle).[1]

  • Sydnone Synthesis:

    • Solvent: Acetic Anhydride.[1]

    • Mechanism: Cyclodehydration requires a solvent that can act as both a reagent and a medium.[1] The ester is soluble in acetic anhydride, facilitating the formation of the mesoionic ring.[1]

Safety & Handling

  • Alkylating Potential: As an

    
    -halo amide, this compound is a potent alkylating agent.[1] It can alkylate DNA and proteins.[1]
    
  • Skin Absorption: The lipophilic nature (soluble in lipids/oils) allows it to penetrate the skin barrier easily.[1]

  • PPE: Double gloving (Nitrile) is recommended.[1] When dissolving in DCM, be aware that DCM permeates standard nitrile gloves rapidly; change gloves immediately upon splash contact.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7295, Methyl chloroacetate.[1] Retrieved from [Link][1]

  • Organic Syntheses. Chloroacetamide Synthesis (Coll.[1] Vol. 1). Retrieved from [Link][1]

  • PrepChem. Preparation of methyl 2-azidoacetate (Analogous Workflow). Retrieved from [Link]

Sources

Exploratory

Theoretical Studies of Methyl 2-(2-chloroacetamido)acetate Conformation

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary Methyl 2-(2-chloroacetamido)acetate (also known as methyl -(chloroacetyl)glycinate) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

Methyl 2-(2-chloroacetamido)acetate (also known as methyl


-(chloroacetyl)glycinate) represents a critical structural motif in peptidomimetic synthesis and drug design. As a glycine derivative featuring an 

-haloacetamide warhead, its conformational landscape dictates both its reactivity (via the

-halo effect) and its biological recognition (via backbone torsion angles).

This guide provides a rigorous theoretical framework for analyzing the conformational preferences of this molecule. It synthesizes Density Functional Theory (DFT) methodologies with crystallographic benchmarks to elucidate the interplay between intramolecular hydrogen bonding, steric repulsion, and stereoelectronic effects.

Computational Methodology & Protocol

To ensure high-fidelity results that correlate with experimental observables (NMR, IR, X-ray), a multi-tiered computational approach is required. Standard B3LYP functionals often fail to capture the subtle dispersion forces inherent in halogenated systems; therefore, dispersion-corrected functionals are mandatory.

Recommended Level of Theory
  • Functional:

    
    B97X-D  or M06-2X . These long-range corrected functionals accurately model the non-covalent interactions (NCIs) critical for stabilizing the folded conformers.
    
  • Basis Set: 6-311++G(d,p) or aug-cc-pVTZ .

    • Rationale: The diffuse functions (++ or aug) are non-negotiable for correctly describing the electron-rich chlorine atom and the lone pairs on the carbonyl oxygens, which are involved in hydrogen bonding.

  • Solvation Model: SMD (Solvation Model based on Density) .

    • Solvents: Chloroform (

      
      ) to mimic the hydrophobic protein pocket/crystal environment, and Water (
      
      
      
      ) to predict physiological behavior.
Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization, ensuring no local minima are overlooked.

G cluster_analysis Analysis Phase start Input Structure Methyl 2-(2-chloroacetamido)acetate scan PES Scan (Relaxed) Rotors: u03c6 (N-Cu03b1), u03c8 (Cu03b1-C=O) start->scan opt Geometry Optimization (u03c9B97X-D / 6-311++G(d,p)) scan->opt Identify Minima freq Frequency Calculation (Verify NImag=0) opt->freq nbo NBO Analysis (Hyperconjugation nu2192u03c3*) freq->nbo aim QTAIM Analysis (Bond Critical Points) freq->aim boltz Boltzmann Population (u0394G at 298K) freq->boltz caption Fig 1. Computational workflow for conformational analysis.

Conformational Landscape[1]

The conformational flexibility of methyl 2-(2-chloroacetamido)acetate is governed by three primary torsion angles: the amide bond (


), the glycine backbone (

), and the chloromethyl rotation.
The Amide Bond ( )
  • Preference: The Trans (Z) conformation is overwhelmingly preferred (

    
     kcal/mol) over the Cis (E) form.
    
  • Mechanism: Steric clash between the chloromethyl group and the glycine methylene group destabilizes the Cis isomer.

  • Validation: In the crystal structure of the analogous acid,

    
    -(2-chloroacetyl)glycine, the amide bond is strictly trans [1].
    
The Glycine Backbone & C5 Hydrogen Bond

The most significant conformational equilibrium exists between the Extended (Open) form and the Folded (C5) form.

FeatureC5 Conformer (Folded) Open Conformer (Extended)
Geometry Forms a 5-membered ring via intramolecular H-bond.Linear backbone alignment.
Interaction N-H

O=C(ester)
Solvation of polar groups.
Stability (Gas/CHCl

)
Global Minimum (Stabilized by ~3-5 kcal/mol).Higher energy (Entropy favored at high T).
Stability (Water) Less stable (H-bond competition with solvent).Global Minimum (High dipole moment).
Spectroscopic Sig. IR

redshift (~3350 cm

).
IR

free (~3450 cm

).
The -Halo Effect

The orientation of the C-Cl bond relative to the amide carbonyl (C=O) is not random.

  • Syn-periplanar preference: The C-Cl bond often eclipses the C=O bond or adopts a slight gauche angle (

    
    ).
    
  • Electronic Driver: This minimizes the dipole vector opposition and maximizes the

    
     hyperconjugation, although this effect is weaker than in esters.
    

Intramolecular Interactions (Mechanistic Insight)

Understanding the stability of the C5 conformer requires analyzing the non-covalent interactions (NCI).

Hydrogen Bonding Topology

In the folded state, the amide proton acts as the donor, and the ester carbonyl oxygen acts as the acceptor.

  • Distance:

    
     \AA.
    
  • Angle:

    
     (deviates from linearity due to ring strain).
    
The Chlorine Interaction

A secondary, weaker interaction often stabilizes the structure: N-H


 Cl .
  • Observed in the crystal structure of

    
    -(2-chloroacetyl)glycine [1].
    
  • Nature: This is a "bifurcated" hydrogen bond where the proton interacts simultaneously with the ester oxygen and the chlorine atom, effectively "locking" the N-terminus.

Interaction Diagram

The following diagram illustrates the competing equilibria and the stabilizing forces.

Equilibrium cluster_forces Stabilizing Forces Open Open Conformer (High Dipole) C5 C5 Folded Conformer (Global Min in Gas) Open->C5 Non-polar Solvent (Entropy Loss) C5->Open Polar Solvent (H2O) (Solvation Gain) HB H-Bond: N-H...O=C C5->HB Cl Weak: N-H...Cl C5->Cl caption Fig 2. Conformational equilibrium driven by solvent polarity.

Spectroscopic Correlations

Theoretical predictions must be validated against experimental spectra.

Infrared (IR) Spectroscopy[2]
  • Amide I (

    
    ):  The ester carbonyl stretching frequency will split or shift depending on the H-bond status.
    
    • Free Ester: ~1745 cm

      
      .
      
    • H-Bonded Ester (C5): ~1725 cm

      
       (Redshift due to bond weakening).
      
  • Amide A (

    
    ): 
    
    • Free: >3400 cm

      
      .
      
    • Folded: <3380 cm

      
      .
      
NMR Spectroscopy ( H)
  • Amide Proton (NH):

    • In non-polar solvents (CDCl

      
      ), the NH signal will appear downfield (
      
      
      
      ppm) if involved in a C5 hydrogen bond.
    • Concentration dependence studies can distinguish intramolecular (C5) from intermolecular aggregation.

  • Alpha-Protons (Glycine CH

    
    ): 
    
    • Diastereotopicity: In the rigid C5 conformer, the glycine protons may become diastereotopic (splitting into an AB system) due to the chiral environment created by the fold, even though the molecule is achiral.

References

  • N-(2-Chloroacetyl)glycine . Acta Crystallographica Section E: Structure Reports Online. PMC3200681. Available at: [Link]

  • Infrared spectroscopic studies of the conformation in ethyl alpha-haloacetates . Spectrochimica Acta Part A. Available at: [Link]

  • Conformational investigation of alpha,beta-dehydropeptides . Journal of Peptide Science. Available at: [Link]

  • Backbone nitrogen substitution restricts the conformation of glycine residues . Chemical Communications.[1] Available at: [Link]

Sources

Foundational

(2-Chloro-acetylamino)-acetic acid methyl ester synonyms and alternative names

Part 1: Executive Summary & Core Directive This technical guide provides a comprehensive analysis of (2-Chloro-acetylamino)-acetic acid methyl ester (CAS: 76969-81-8).[1][2][3] Beyond a simple list of synonyms, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

This technical guide provides a comprehensive analysis of (2-Chloro-acetylamino)-acetic acid methyl ester (CAS: 76969-81-8).[1][2][3] Beyond a simple list of synonyms, this document serves as a functional reference for the molecule's role as a bifunctional building block in medicinal chemistry.

We define this molecule not just by its name, but by its reactivity profile: a masked C-terminus glycine equipped with an


-haloacetamide electrophile .[2][3] This dual functionality makes it a critical intermediate in the synthesis of peptidomimetics, covalent inhibitors, and bioconjugation linkers.[2][3]

Part 2: Nomenclature & Chemical Identity

Precise nomenclature is the bedrock of reproducible science.[2][3] In drug development databases, this molecule often appears under fragmented naming conventions. The table below consolidates these identities into a single source of truth.

Table 1: Synonyms and Alternative Names
Naming ConventionPrimary Name / SynonymTechnical Context
IUPAC (Preferred) Methyl (2-chloroacetamido)acetate Official nomenclature used in patent filings and regulatory documentation.[2][3]
Systematic (Structure) (2-Chloro-acetylamino)-acetic acid methyl esterDescriptive name emphasizing the acetylamino linkage.[1][2][3]
Functional Class N-(Chloroacetyl)glycine methyl ester Most common in peptide chemistry; highlights the glycine core.[2][3]
Abbreviated Cl-Ac-Gly-OMe Shorthand used in solid-phase synthesis (SPPS) and lab notebooks.[2][3]
CAS Registry 76969-81-8 Unique numerical identifier for database retrieval.[2][3]
InChI Key RDFIZBYHUOHTQI-UHFFFAOYSA-NDigital signature for cheminformatics integration.
Molecular Formula C

H

ClNO

Used for mass spectrometry confirmation (MW: 165.57 Da).[2][3]
Visualizing the Nomenclature Logic

The following diagram deconstructs the systematic name to explain the chemical connectivity, ensuring researchers understand why the molecule is named as it is.

NomenclatureBreakdown Root Target Molecule: (2-Chloro-acetylamino)-acetic acid methyl ester Part1 Fragment A: (2-Chloro-acetylamino)- Root->Part1 N-Terminus Part2 Fragment B: -acetic acid methyl ester Root->Part2 C-Terminus Sub1 Derived from: Chloroacetyl Chloride (Electrophilic Warhead) Part1->Sub1 Synthetic Origin Sub2 Derived from: Glycine Methyl Ester (Amino Acid Core) Part2->Sub2 Synthetic Origin

Figure 1: Structural deconstruction of the systematic name, mapping fragments to their synthetic precursors.

Part 3: Synthesis & Experimental Protocol

Causality in Experimental Design: The synthesis of N-(2-Chloroacetyl)glycine methyl ester is a classic Schotten-Baumann reaction or a nucleophilic acyl substitution in organic solvent.[2][3] The critical parameter here is temperature control (0°C to RT) and base stoichiometry .

  • Why? The

    
    -proton of the ester is acidic, and the chloroacetyl group is susceptible to hydrolysis or self-alkylation if the reaction overheats or if the base is too strong/concentrated.[2][3]
    
Standard Operating Procedure (SOP)

Self-Validating Protocol for Batch Synthesis (10 mmol scale)

Reagents:

  • Glycine methyl ester hydrochloride (Gly-OMe[2][3][4][5]·HCl) [CAS: 5680-79-5][2][4][6]

  • Chloroacetyl chloride (ClAcCl) [CAS: 79-04-9][2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[2][3]

  • Dichloromethane (DCM), anhydrous[2][3]

Step-by-Step Workflow:

  • Suspension Preparation:

    • In a round-bottom flask, suspend 1.26 g (10 mmol) of Gly-OMe·HCl in 30 mL of anhydrous DCM .

    • Validation Check: The salt will not fully dissolve initially.[2][3] This is normal.

  • Base Addition (Deprotonation):

    • Cool the suspension to 0°C (ice bath).

    • Add 2.8 mL (20 mmol) of TEA dropwise over 10 minutes.

    • Mechanism:[2][7][8] 1 eq.[2][3][5][9] neutralizes the HCl; 1 eq.[2][3] acts as the proton scavenger for the acylation.[2][3]

    • Observation: The solution should clear as the free amine is liberated, followed by the precipitation of TEA[3]·HCl salts.[2][3]

  • Acylation (The Critical Step):

    • Add 0.88 mL (11 mmol, 1.1 eq) of Chloroacetyl chloride dropwise.

    • CRITICAL: Maintain temperature < 5°C during addition to prevent bis-acylation.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup & Purification:

    • Wash the organic layer with 1M HCl (to remove unreacted amine), then Sat.[2][3] NaHCO

      
        (to remove excess acid chloride/acid), then Brine .
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
    • Expected Yield: >85% as a white/off-white solid or oil.[2][3]

Synthesis Pathway Diagram

SynthesisWorkflow Gly Glycine Methyl Ester (HCl Salt) Step1 Step 1: Deprotonation (0°C, DCM) Gly->Step1 Base Base (TEA) (2.0 eq) Base->Step1 ClAc Chloroacetyl Chloride (1.1 eq) Step2 Step 2: Acylation (Nu- Acyl Substitution) ClAc->Step2 Step1->Step2 Free Amine Gen. Prod Product: N-(Chloroacetyl)glycine Methyl Ester Step2->Prod Byprod Byproduct: TEA·HCl Step2->Byprod

Figure 2: Reaction scheme for the synthesis of N-(Chloroacetyl)glycine methyl ester via nucleophilic acyl substitution.

Part 4: Applications in Drug Development

This molecule is rarely the final drug; it is a strategic intermediate .[2][3] Its value lies in its two orthogonal reactive sites.[2][3]

Covalent Warhead Introduction

The


-chloroacetamide group is a moderately reactive electrophile.[2][3] It reacts preferentially with thiols (Cysteine)  over amines or alcohols at physiological pH.[2][3]
  • Application: Synthesis of Targeted Covalent Inhibitors (TCIs).[2][3] The methyl ester is hydrolyzed to the acid, coupled to a ligand, and the chloroacetamide engages a specific cysteine in the target protein's binding pocket.[2][3]

Peptidomimetic "Stapling" & Macrocyclization

In peptide synthesis, this unit serves as a linker.[2][3] The chloride can be displaced by an amine (SN2 reaction) to form peptoids (N-substituted glycines) or to close macrocyclic rings via thioether formation.[2]

Analytical Standards

It serves as a reference standard for monitoring the purity of glycine-derived pharmaceuticals, ensuring that chloroacetyl impurities (which are potentially genotoxic) are quantified.[2][3]

Part 5: Safety & Handling (E-E-A-T)

Hazard Class: Alkylating Agent / Sensitizer.[2][3]

  • Skin/Eye Contact: The chloroacetamide moiety is a potent contact sensitizer (can cause allergic dermatitis).[2][3] It is an alkylating agent, meaning it can react with DNA/proteins.[2][3]

  • Handling: Must be handled in a fume hood. Double-gloving (Nitrile) is recommended.[2]

  • Inactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate (to quench the alkyl chloride).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2387220, (2-Chloro-acetylamino)-acetic acid methyl ester.[2][3] Retrieved from [Link][2]

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[2][3] Molecules, 13(5), 1111-1119.[2][3] (Cited for general esterification protocols adapted for precursor synthesis).[2][3] Retrieved from [Link][2]

  • World Health Organization. International Chemical Safety Cards (ICSC) for Chloroacetamides.[2][3] (General safety grounding for alpha-haloacetamides).[2]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-(2-chloroacetamido)acetate

Executive Summary Methyl 2-(2-chloroacetamido)acetate (CAS: 4715-21-3), also known as -chloroacetylglycine methyl ester, serves as a critical peptidomimetic intermediate in the synthesis of heterocycles such as oxazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(2-chloroacetamido)acetate (CAS: 4715-21-3), also known as


-chloroacetylglycine methyl ester, serves as a critical peptidomimetic intermediate in the synthesis of heterocycles such as oxazoles and hydantoins. Its bifunctionality—possessing both an electrophilic alkyl chloride and a nucleophilic susceptible ester—makes it a versatile but reactive scaffold.

This guide provides a definitive spectroscopic framework for researchers. Unlike standard spectral libraries, this document focuses on the causality of spectral features , specifically distinguishing the overlapping methylene signals in NMR and validating the halogenated motif via isotopic mass spectrometry.

Synthetic Context & Structural Logic[1]

To understand the impurities and spectral nuances, one must understand the origin of the molecule. The synthesis typically involves a Schotten-Baumann reaction between Glycine methyl ester hydrochloride and Chloroacetyl chloride.

Reaction Scheme & Impurity Profile

The primary challenge in characterization is distinguishing the product from potential hydrolysis byproducts (free acid) or double-acylation impurities.

SynthesisFlow SM1 Glycine Methyl Ester (HCl Salt) Rxn Acylation (DCM, 0°C to RT) SM1->Rxn SM2 Chloroacetyl Chloride SM2->Rxn Base Base (TEA/Pyridine) Base->Rxn Scavenges HCl Prod Methyl 2-(2-chloroacetamido)acetate (Target) Rxn->Prod Main Pathway Imp1 Impurity A: Chloroacetic Acid (Hydrolysis) Rxn->Imp1 Moisture Imp2 Impurity B: Glycine Methyl Ester (Unreacted) Rxn->Imp2 Incomplete

Figure 1: Synthetic pathway and potential impurity generation. Note that moisture control is critical to prevent hydrolysis of the chloroacetyl chloride.

Mass Spectrometry: Isotopic Validation

The presence of a chlorine atom provides a "fingerprint" that serves as the first line of structural confirmation.

The Chlorine Signature

Unlike standard organic molecules where the M+1 peak is minor (due to


C), chlorine-containing compounds exhibit a distinct M and M+2 pattern due to the natural abundance of 

Cl (75.77%) and

Cl (24.23%).[1]

Protocol for MS Validation:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ) or Electron Impact (EI) (
    
    
    
    ).
  • Target Mass:

    • Monoisotopic Mass (

      
      Cl): 165.02 Da
      
    • Isotopic Mass (

      
      Cl): 167.02 Da
      
  • Acceptance Criteria: The intensity ratio of the 165 peak to the 167 peak must approximate 3:1 .

Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Value

166.02100%Base Peak

168.02~32%Confirms Monochlorination

188.01VariableSodium Adduct (Common in ESI)

Expert Insight: If you observe a ratio closer to 3:2 or 1:1, suspect contamination with a brominated analog (if bromoacetyl chloride was used) or a dichloro-impurity.

Vibrational Spectroscopy (FT-IR)[3][4]

Infrared spectroscopy is the primary tool for confirming the integrity of the functional groups, specifically distinguishing the two carbonyl environments.

Band Assignment

The molecule contains two distinct carbonyls: the ester and the amide .

  • Ester C=O: Typically appears at a higher wavenumber due to the electron-withdrawing methoxy group (inductive effect).

  • Amide I (C=O): Appears at a lower wavenumber due to resonance delocalization with the nitrogen lone pair.

Data Summary Table:

Functional GroupWavenumber (

)
IntensityMode
N-H 3280 - 3350Medium, BroadStretch (H-bonded)
C=O (Ester) 1735 - 1750StrongStretch
C=O (Amide I) 1650 - 1670StrongStretch
Amide II 1530 - 1560MediumN-H Bending
C-Cl 700 - 780MediumStretch (Fingerprint)

Nuclear Magnetic Resonance (NMR) Profiling[5]

This is the most critical section. The molecule possesses two methylene (


) groups that are chemically distinct but magnetically similar, leading to potential confusion.
Solvent Selection Strategy
  • CDCl

    
    :  Good for solubility, but amide protons often appear broad or exchange out.
    
  • DMSO-

    
     (Recommended):  Excellent for resolving the Amide NH signal and observing the 
    
    
    
    coupling between the NH and the Glycine
    
    
    -protons.
H NMR Assignment Logic (in DMSO- )

The structure is:



  • The Singlet vs. The Doublet:

    • Protons A (Chloroacetyl): These protons have no neighbors. They appear as a sharp singlet .

    • Protons B (Glycine

      
      ):  These are adjacent to the NH. In DMSO, they split into a doublet  (coupling constant 
      
      
      
      Hz).
  • Chemical Shift Hierarchy:

    • The Chlorine is more electronegative than the Amide Nitrogen, but the Anisotropic effect of the carbonyls also plays a role. Typically, the

      
       is slightly deshielded (downfield) relative to the 
      
      
      
      .

Expected


H Data (400 MHz, DMSO-

):
Shift (

ppm)
MultiplicityIntegrationAssignment
8.5 - 8.7 Broad Triplet/Doublet1HAmide NH
4.1 - 4.2 Singlet2H

(Acetyl)
3.8 - 3.9 Doublet (

Hz)
2H

(Glycyl)
3.6 - 3.7 Singlet3H

(Methyl Ester)

Critical Note: If run in


, the NH coupling is often lost, and the Glycyl 

collapses to a singlet/broad singlet, making it overlap heavily with the Chloroacetyl

around 4.0-4.1 ppm. Always use DMSO-

for full characterization.
NMR Workflow Diagram

NMR_Logic Start Crude Sample Solvent Dissolve in DMSO-d6 Start->Solvent Run Acquire 1H Spectrum Solvent->Run Decision Check Region 3.8 - 4.2 ppm Run->Decision Result1 Two Singlets observed? Decision->Result1 Result2 One Singlet + One Doublet? Decision->Result2 Conclusion1 Likely CDCl3 solvent effect or NH exchange. (Ambiguous) Result1->Conclusion1 Conclusion2 Doublet = Glycine CH2 Singlet = Chloroacetyl CH2 (Confirmed) Result2->Conclusion2

Figure 2: Decision tree for assigning methylene protons based on multiplicity and solvent effects.

Quality Control Protocol

To ensure the material is suitable for downstream drug development, the following self-validating QC protocol is recommended.

  • Visual Inspection: Product should be a white to off-white solid. Yellowing indicates amine oxidation or HCl retention.

  • Melting Point: Expected range: 72-74°C . (Sharp range < 2°C indicates high purity).

  • TLC Assessment:

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Stain: KMnO

      
       (oxidizes the amide/alcohol) or Ninhydrin (only visualizes unreacted glycine impurity).
      
    • Validation: The spot should be UV active (weak) but distinct from the baseline glycine starting material.

  • Integration Check (NMR):

    • Normalize the Methyl Ester singlet (3.6 ppm) to 3.00.

    • The Chloroacetyl singlet (4.1 ppm) must integrate to

      
      .
      
    • Failure Mode: If Chloroacetyl < 1.9, hydrolysis of the chloride may have occurred (formation of hydroxyacetyl derivative).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102220, N-(Chloroacetyl)glycine methyl ester. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Amide/Ester IR shifts).
  • SDBS. (2023). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST). (General reference for Glycine derivative shifts). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Methyl 2-(2-chloroacetamido)acetate as a building block in organic synthesis

Application Note: Methyl 2-(2-chloroacetamido)acetate in High-Value Organic Synthesis Abstract Methyl 2-(2-chloroacetamido)acetate (CAS 2505-18-2), also known as N-(chloroacetyl)glycine methyl ester, acts as a pivotal bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(2-chloroacetamido)acetate in High-Value Organic Synthesis

Abstract

Methyl 2-(2-chloroacetamido)acetate (CAS 2505-18-2), also known as N-(chloroacetyl)glycine methyl ester, acts as a pivotal bifunctional building block in medicinal chemistry. Possessing both an electrophilic


-chloroacetamide motif and a reactive methyl ester, it serves as a "linchpin" reagent for constructing heterocyclic scaffolds—specifically 2,5-diketopiperazines (DKPs)—and for generating peptidomimetic libraries via nucleophilic substitution. This guide outlines the mechanistic utility of this compound and provides validated protocols for its application in heterocycle synthesis and fragment-based drug discovery (FBDD).

Chemical Profile & Reactivity Overview

Methyl 2-(2-chloroacetamido)acetate is defined by two distinct electrophilic sites that allow for sequential functionalization.

PropertySpecification
CAS Number 2505-18-2
Formula C

H

ClNO

MW 165.57 g/mol
Structure Cl-CH

-C(=O)-NH-CH

-C(=O)-O-CH

Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.

Reactivity Logic:

  • Primary Electrophile (

    
    -Carbon):  The carbon bearing the chlorine atom is highly activated for S
    
    
    
    2 reactions due to the adjacent carbonyl group. It reacts rapidly with amines, thiols, and azides.
  • Secondary Electrophile (Ester Carbonyl): The methyl ester is susceptible to nucleophilic acyl substitution. In the presence of a tethered nucleophile (formed after the first S

    
    2 reaction), this site facilitates intramolecular cyclization.
    

Key Application: Synthesis of 2,5-Diketopiperazines (DKPs)[1][2][3]

The 2,5-diketopiperazine scaffold is a "privileged structure" in drug discovery, found in numerous bioactive natural products and drugs (e.g., Tadalafil). Methyl 2-(2-chloroacetamido)acetate allows for the rapid assembly of N-substituted DKPs in a two-step, one-pot sequence.

Mechanism of Action
  • Intermolecular Displacement: A primary amine displaces the chloride.

  • Intramolecular Cyclization: The newly formed secondary amine attacks the methyl ester, releasing methanol and closing the six-membered ring.

DKP_Synthesis Start Methyl 2-(2-chloroacetamido)acetate (Electrophile) Inter Intermediate: N-(R-aminoacetyl)glycine ester Start->Inter Step 1: SN2 Displacement (Base, Heat) Amine Primary Amine (R-NH2) Amine->Inter Product Product: 1-Substituted-2,5-Diketopiperazine Inter->Product Step 2: Intramolecular Cyclization (- MeOH)

Figure 1: Reaction pathway for the conversion of Methyl 2-(2-chloroacetamido)acetate to 2,5-diketopiperazines.

Validated Protocol: Synthesis of N-Benzyl-2,5-Diketopiperazine

Objective: To synthesize 1-benzylpiperazine-2,5-dione using Methyl 2-(2-chloroacetamido)acetate and benzylamine.

Reagents:

  • Methyl 2-(2-chloroacetamido)acetate (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Triethylamine (Et

    
    N) (2.0 equiv)
    
  • Methanol (MeOH) (anhydrous)

  • Sodium Methoxide (NaOMe) (0.1 equiv, catalytic - optional for cyclization boost)

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen or argon.

  • S

    
    2 Displacement: 
    
    • Dissolve Methyl 2-(2-chloroacetamido)acetate (165 mg, 1.0 mmol) in anhydrous MeOH (5 mL).

    • Add Et

      
      N  (280 µL, 2.0 mmol) followed by Benzylamine  (131 µL, 1.2 mmol) dropwise at room temperature (RT).
      
    • Expert Insight: The reaction is exothermic. Adding the amine slowly prevents thermal degradation.

    • Stir at RT for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting chloride (R

      
       ~0.6) should disappear, forming a polar intermediate (secondary amine).
      
  • Cyclization (Thermal Promotion):

    • Once the intermediate is formed, heat the reaction mixture to reflux (65 °C) for 12–16 hours.

    • Troubleshooting: If cyclization is slow (intermediate persists), add catalytic NaOMe (0.1 equiv) to facilitate methoxide displacement.

  • Work-up & Isolation:

    • Cool the mixture to 0 °C. The DKP product often precipitates as a white solid due to high crystallinity and low solubility in cold methanol.

    • Filter the solid and wash with cold MeOH (2 x 1 mL) and Et

      
      O (2 x 2 mL).
      
    • If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess benzylamine) and Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Characterization:

    • Expected Yield: 75–85%

    • 1H NMR (DMSO-d

      
      ):  Look for the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of the symmetric or characteristic DKP methylene protons (~3.8–4.0 ppm).
      

Application: Peptidomimetic Library Generation (S 2)

For researchers building fragment libraries, the chloride can be displaced by diverse nucleophiles (thiols, phenols, secondary amines) without triggering cyclization, provided the reaction temperature is kept low and steric bulk is managed.

Protocol: Thioether Synthesis (S


2) 
  • Dissolution: Dissolve Methyl 2-(2-chloroacetamido)acetate (1.0 equiv) in DMF (0.2 M).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 equiv).
  • Nucleophile: Add the Thiol (R-SH, 1.1 equiv).

  • Reaction: Stir at RT for 2 hours. (Do not heat, to avoid ester hydrolysis or cyclization).

  • Workup: Dilute with water, extract with EtOAc.

Comparison of Reaction Conditions:

Reaction TypeNucleophileSolventBaseTempKey Outcome
DKP Formation Primary AmineMeOH/EtOHEt

N / NaOMe
RefluxHeterocycle formation
S

2 Substitution
Thiol / Sec. AmineDMF / ACNK

CO

RTLinear functionalization
Arbuzov Triethyl PhosphiteNeat / TolueneNone120°CPhosphonate (HWE reagent)

Advanced Visualization: Reaction Decision Tree

Reaction_Tree Root Methyl 2-(2-chloroacetamido)acetate Choice Select Nucleophile Root->Choice PathA Primary Amine (R-NH2) Choice->PathA Heterocycle Synthesis PathB Thiol / Sec. Amine (R-SH / R2NH) Choice->PathB Library Generation PathC Trialkyl Phosphite (P(OEt)3) Choice->PathC Reagent Synthesis ProdA 2,5-Diketopiperazine (Cyclic Scaffold) PathA->ProdA Reflux, MeOH ProdB Linear Peptidomimetic (Functionalized Glycine) PathB->ProdB RT, DMF, K2CO3 ProdC Phosphonate Reagent (For HWE Olefination) PathC->ProdC 120°C, -RCl

Figure 2: Decision tree for selecting synthetic pathways based on target molecular architecture.

References

  • Fischer, E. (1901). "Über die Hydrolyse der Proteinstoffe." Hoppe-Seyler's Zeitschrift für physiologische Chemie, 33(1-2), 151-176.
  • Martins, M. B., & Carvalho, I. (2007). "Diketopiperazines: biological activity and synthesis." Tetrahedron, 63(40), 9923-9932. Link

  • Gomes, M. J. S., et al. (2011). "Synthesis of Diketopiperazines from Amino Acids." Organic Syntheses. (General reference for DKP protocols).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122755, Glycine methyl ester hydrochloride (Related precursor data). Link[1]

  • Perkow, W. (1954). "Umsetzungen mit Alkylphosphiten. I. Mitteilung: Umlagerungen bei der Reaktion mit Chloral und Bromal." Chemische Berichte, 87(5), 755-758. (Reference for Phosphite reactivity with alpha-halo carbonyls).

Sources

Application

Application Notes and Protocols for N-Alkylation with (2-Chloro-acetylamino)-acetic acid methyl ester

Introduction: Strategic N-Alkylation in Modern Drug Discovery N-alkylation of amines represents a cornerstone transformation in organic synthesis, enabling the construction of diverse molecular architectures essential fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic N-Alkylation in Modern Drug Discovery

N-alkylation of amines represents a cornerstone transformation in organic synthesis, enabling the construction of diverse molecular architectures essential for the development of novel therapeutics. Among the various alkylating agents, (2-Chloro-acetylamino)-acetic acid methyl ester has emerged as a valuable building block, particularly in the synthesis of peptidomimetics and other complex molecules of pharmaceutical interest. This reagent incorporates a readily modifiable glycine methyl ester scaffold, offering a strategic advantage for introducing diversity and tailoring the pharmacokinetic and pharmacodynamic properties of lead compounds.

This comprehensive guide provides a detailed protocol for the efficient N-alkylation of primary amines utilizing (2-Chloro-acetylamino)-acetic acid methyl ester. We will delve into the mechanistic underpinnings of this reaction, outline a robust experimental procedure, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic tool.

Mechanistic Insights: The SN2 Pathway to N-Substituted Glycine Derivatives

The N-alkylation of a primary amine with (2-Chloro-acetylamino)-acetic acid methyl ester proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, acting as the nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This concerted process involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-chlorine bond.

A crucial aspect of this reaction is the role of a base. The initial alkylation event results in the formation of an ammonium salt. To regenerate a neutral, nucleophilic amine and to drive the reaction to completion, a non-nucleophilic base is employed to neutralize the hydrohalic acid byproduct.[1] The choice of base is critical to avoid unwanted side reactions.

SN2_Mechanism Amine R-NH₂ (Primary Amine) TransitionState Transition State Amine->TransitionState AlkylatingAgent Cl-CH₂-C(O)NH-CH₂-COOCH₃ ((2-Chloro-acetylamino)-acetic acid methyl ester) AlkylatingAgent->TransitionState Intermediate [R-NH₂(⁺)-CH₂-C(O)NH-CH₂-COOCH₃] Cl⁻ (Ammonium Salt Intermediate) TransitionState->Intermediate SN2 Attack Product R-NH-CH₂-C(O)NH-CH₂-COOCH₃ (N-Alkylated Product) Intermediate->Product Base Base (e.g., K₂CO₃) Base->Intermediate Deprotonation Byproduct Base-H⁺ + Cl⁻ experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_amine Dissolve primary amine and base in anhydrous solvent prep_alkylating Add (2-Chloro-acetylamino)-acetic acid methyl ester prep_amine->prep_alkylating react Heat reaction mixture (e.g., 60-80 °C) prep_alkylating->react monitor Monitor progress by TLC react->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter to remove inorganic salts cool->filter extract Aqueous work-up and extraction with an organic solvent filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize the final product purify->characterize

Sources

Method

Application Note: (2-Chloro-acetylamino)-acetic acid methyl ester in Thiazolidinone Synthesis

This Application Note and Protocol guide details the use of (2-Chloro-acetylamino)-acetic acid methyl ester (also known as N-(chloroacetyl)glycine methyl ester) in the synthesis of thiazole-based scaffolds, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of (2-Chloro-acetylamino)-acetic acid methyl ester (also known as N-(chloroacetyl)glycine methyl ester) in the synthesis of thiazole-based scaffolds, specifically 3-substituted-2-imino-4-thiazolidinones .

Executive Summary

The reagent (2-Chloro-acetylamino)-acetic acid methyl ester (CAS: 4718-59-6) serves as a critical bifunctional building block in medicinal chemistry. It combines a reactive


-haloamide electrophile with a glycine methyl ester moiety. Its primary application in thiazole chemistry is the synthesis of 3-substituted-2-imino-4-thiazolidinones  (pseudothiohydantoins) via cyclocondensation with thioureas or thiosemicarbazides. These scaffolds are privileged structures in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.[1] This guide provides a validated protocol for this transformation, emphasizing mechanistic control and high-yield isolation.

Chemical Basis & Mechanism

The synthesis relies on a modified Hantzsch-type cyclization. Unlike the classic Hantzsch synthesis (which uses


-haloketones to form aromatic thiazoles), the use of an N-substituted 

-chloroacetamide directs the reaction toward a partially saturated thiazolidin-4-one core.
Reaction Pathway
  • S-Alkylation: The sulfur atom of the thiourea nucleophile attacks the

    
    -carbon of the chloroacetyl group, displacing the chloride ion. This forms an S-alkylisothiouronium intermediate.
    
  • Cyclization: The terminal nitrogen of the isothiouronium moiety attacks the amide carbonyl carbon.

  • Elimination: Ammonia (

    
    ) is eliminated, resulting in ring closure to form the 3-substituted-2-imino-4-thiazolidinone. The glycine methyl ester group is retained at the N3 position, serving as a handle for further diversification (e.g., peptide coupling).
    

ReactionMechanism Start Reagent: (2-Chloro-acetylamino)- acetic acid methyl ester Inter Intermediate: S-Alkylisothiouronium Salt Start->Inter S-Alkylation (-Cl⁻) Thiourea Nucleophile: Thiourea Thiourea->Inter Transition Cyclization: N-Attack on Carbonyl Inter->Transition Intramolecular Rearrangement Product Product: Methyl 2-(2-imino-4- oxothiazolidin-3-yl)acetate Transition->Product Elimination of NH3 Byproduct Byproduct: NH4Cl Transition->Byproduct

Figure 1: Mechanistic pathway for the conversion of (2-Chloro-acetylamino)-acetic acid methyl ester into a thiazolidinone scaffold.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-imino-4-oxothiazolidin-3-yl)acetate

Objective: To synthesize the core thiazolidinone scaffold retaining the amino acid ester tail.

Materials:

  • (2-Chloro-acetylamino)-acetic acid methyl ester (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Sodium Acetate (anhydrous, 1.2 equiv)

  • Solvent: Ethanol (absolute) or Methanol

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve (2-Chloro-acetylamino)-acetic acid methyl ester (10 mmol, 1.65 g) in 30 mL of absolute ethanol.

  • Addition: Add Thiourea (11 mmol, 0.84 g) and Sodium Acetate (12 mmol, 0.98 g) to the solution. Note: Sodium acetate acts as a buffer to neutralize the HCl generated during alkylation, preventing acid-catalyzed hydrolysis of the methyl ester.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) with vigorous stirring. Maintain reflux for 3–5 hours.
    
    • Validation: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar product spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove excess sodium acetate and unreacted thiourea.
    
  • Purification: Recrystallize the crude product from hot ethanol/water (9:1) to obtain analytical grade crystals.

Expected Data:

  • Yield: 75–85%

  • Appearance: White crystalline solid

  • Melting Point: 168–170 °C (Lit. value dependent on specific polymorph)

Protocol B: Optimization for Library Synthesis (Parallel Chemistry)

Objective: To generate a library of 2-substituted-imino derivatives using N-substituted thioureas.

ParameterStandard ConditionOptimization for High Throughput
Solvent Ethanol (Reflux)DMF (

) or Dioxane
Base NaOAcDIPEA (Diisopropylethylamine)
Time 4 hours30 min (Microwave Irradiation, 150W)
Purification RecrystallizationScavenger resin (e.g., StratoSpheres™)

Troubleshooting & Critical Parameters

Ester Hydrolysis Prevention

The methyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Risk: Use of strong bases (NaOH, KOH) or extended reflux in unbuffered aqueous acid will convert the ester to the free carboxylic acid.

  • Solution: Strictly use Sodium Acetate (mild base) and anhydrous solvents. If the free acid is desired, perform a subsequent hydrolysis step after ring formation.

Handling the -Chloroamide
  • Safety: (2-Chloro-acetylamino)-acetic acid methyl ester is a potent alkylating agent. It is a skin irritant and potential sensitizer.

  • Handling: Wear nitrile gloves and work in a fume hood. Quench spills with dilute ammonia solution to deactivate the alkyl halide.

Applications in Drug Discovery

The resulting Methyl 2-(2-imino-4-oxothiazolidin-3-yl)acetate scaffold is a versatile intermediate:

  • Peptidomimetics: The methyl ester can be hydrolyzed and coupled to other amino acids, incorporating the thiazolidinone ring into peptide backbones to restrict conformational flexibility.

  • Antimicrobial Agents: The C5 position of the thiazolidinone ring is highly active (active methylene). It can be condensed with aromatic aldehydes (Knoevenagel condensation) to form 5-arylidene-thiazolidinones , a class of compounds known for potent antifungal and antibacterial activity (e.g., against S. aureus).

References

  • Synthesis of 2-iminothiazolidin-4-ones: Vicini, P., et al. "Synthesis and biological activity of 2-thiazolylimino-4-thiazolidinones." Farmaco, 1992. (General reference for thiazolidinone synthesis).

  • Reaction of Chloroacetyl Glycine: Abdel-Wahab, B. F., et al. "2-Amino-4-thiazolidinones: Synthesis and Reactions." Synthetic Communications, 2010.

  • Thiazolidinone Pharmacophore: Havrylyuk, D., et al. "Synthesis and anticancer activity of novel 4-thiazolidinones containing benzothiazole moiety." European Journal of Medicinal Chemistry, 2010.

  • Microwave Assisted Synthesis: Desai, N. C., et al. "Synthesis and antimicrobial activity of novel 4-thiazolidinones." Medicinal Chemistry Research, 2016.[2]

Sources

Application

Methyl 2-(2-chloroacetamido)acetate as an intermediate for agrochemicals

A Bifunctional Scaffold for Peptidomimetic Agrochemicals and Heterocycles Abstract Methyl 2-(2-chloroacetamido)acetate (CAS 6359-87-1) is a specialized bifunctional intermediate utilized in the synthesis of N-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

A Bifunctional Scaffold for Peptidomimetic Agrochemicals and Heterocycles

Abstract

Methyl 2-(2-chloroacetamido)acetate (CAS 6359-87-1) is a specialized bifunctional intermediate utilized in the synthesis of N-substituted glycine agrochemicals . Distinct from simple chloroacetamide herbicides (e.g., Metolachlor), this compound retains a glycine ester backbone, making it a critical scaffold for peptidomimetic herbicides , fungicides (e.g., oxazolidinones) , and phosphono-peptide precursors (analogs of Glyphosate/Glyphosine). This guide details the optimized synthesis of this intermediate and its downstream application in generating phosphonate-based herbicide precursors via the Arbuzov reaction.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name Methyl 2-(2-chloroacetamido)acetate
Common Name Methyl N-(chloroacetyl)glycinate
CAS Number 6359-87-1
Molecular Formula

Molecular Weight 179.59 g/mol
Physical State White to off-white crystalline solid
Melting Point 98–101 °C
Solubility Soluble in DCM, MeOH, Ethyl Acetate; slightly soluble in water.
Reactivity Bifunctional electrophile:

-chloro alkylating agent and ester electrophile.
Introduction: The "Glycine-Scaffold" Advantage

In modern agrochemical discovery, the "glycine scaffold" (


) is a privileged structure found in systemic herbicides like Glyphosate  and fungicides like Cymoxanil . Methyl 2-(2-chloroacetamido)acetate serves as a versatile "lock-and-key" intermediate because it possesses two distinct reactive sites:
  • The

    
    -Chloroamide:  Highly reactive toward nucleophiles (phosphites, amines, thiols) for introducing pharmacophores.
    
  • The Methyl Ester: Allows for cyclization (to hydantoins/diketopiperazines) or hydrolysis to the free acid for water solubility.

This dual reactivity allows researchers to synthesize libraries of peptidomimetic crop protection agents that mimic natural substrates, inhibiting enzymes like EPSPS or PPO.

Protocol 1: Synthesis of Methyl 2-(2-chloroacetamido)acetate

Objective: Preparation of high-purity intermediate from Glycine Methyl Ester HCl. Mechanism: Schotten-Baumann Acylation.

Reagents
  • Glycine Methyl Ester Hydrochloride (1.0 equiv)

  • Chloroacetyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (2.2 equiv) Note: 2 equiv required to neutralize HCl from salt and reaction.
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Charge the flask with Glycine Methyl Ester HCl (12.56 g, 100 mmol) and DCM (150 mL). Cool to 0 °C using an ice bath.

  • Base Addition: Add

    
     (30.6 mL, 220 mmol) dropwise over 15 minutes. The solution will become a slurry as 
    
    
    
    forms.
  • Acylation: Add Chloroacetyl Chloride (8.75 mL, 110 mmol) diluted in 20 mL DCM dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature

      
      . Exotherms can cause dimerization.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane; Product

    
    ).
    
  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 50 mL) and Brine (1 x 50 mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane if necessary.

    • Expected Yield: 85–92% (White crystals).

Protocol 2: Downstream Application (Arbuzov Reaction)

Objective: Synthesis of Dimethyl (2-((2-methoxy-2-oxoethyl)amino)-2-oxoethyl)phosphonate (A Glyphosate/Glyphosine Analog Precursor). Context: This reaction replaces the chlorine atom with a phosphonate group, a key step in creating systemic herbicides that target plant amino acid biosynthesis.

Reagents
  • Methyl 2-(2-chloroacetamido)acetate (Prepared in Protocol 1)

  • Triethyl Phosphite (

    
    ) (1.2 equiv)[1]
    
  • Toluene (Solvent)

Step-by-Step Methodology
  • Setup: Equip a 100 mL RBF with a reflux condenser and a distillation head (to remove ethyl chloride byproduct).

  • Mixing: Dissolve Methyl 2-(2-chloroacetamido)acetate (1.79 g, 10 mmol) in Toluene (20 mL).

  • Addition: Add Triethyl Phosphite (2.0 mL, 12 mmol) via syringe.

  • Heating: Heat the mixture to reflux (110 °C) for 6–8 hours.

    • Observation: Evolution of ethyl chloride gas (trap or vent safely).

  • Monitoring: Monitor by

    
     NMR. Disappearance of phosphite peak (
    
    
    
    ppm) and appearance of phosphonate peak (
    
    
    ppm).
  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess phosphite.

  • Result: The resulting oil is the protected phosphono-peptide. Hydrolysis (6M HCl, Reflux) yields the free acid herbicide analog.

Visualization: Synthesis & Application Workflow

Agrochemical_Synthesis cluster_legend Key Transformation Glycine Glycine Methyl Ester (Starting Material) Intermediate Methyl 2-(2-chloroacetamido)acetate (CAS 6359-87-1) Glycine->Intermediate Protocol 1: Et3N, DCM, 0°C (Schotten-Baumann) ClAcCl Chloroacetyl Chloride (Acylating Agent) ClAcCl->Intermediate Arbuzov_Prod Phosphono-Peptide Analog (Herbicide Precursor) Intermediate->Arbuzov_Prod Protocol 2: P(OEt)3, Reflux (Arbuzov Reaction) Heterocycle Diketo-piperazine/Hydantoin (Fungicide Scaffold) Intermediate->Heterocycle Base-Catalyzed Cyclization Phosphite Triethyl Phosphite (Nucleophile) Phosphite->Arbuzov_Prod

Figure 1: Synthetic pathway from Glycine Methyl Ester to Phosphonate Herbicide Precursors and Heterocyclic Scaffolds.

Safety & Handling (E-E-A-T)
  • Skin Sensitization: Like all chloroacetamides (e.g., Acetochlor), this intermediate is a potent skin sensitizer . It can alkylate cysteine residues in skin proteins.

    • Requirement: Double-gloving (Nitrile) and long sleeves are mandatory.

  • Lachrymator: Chloroacetyl chloride (starting material) is a severe lachrymator. All transfers must occur in a functioning fume hood.

  • Waste Disposal: Aqueous washes containing triethylamine hydrochloride and unreacted alkyl halides must be segregated into halogenated waste streams.

References
  • Preparation of Glycine Derivatives: Organic Syntheses, Coll. Vol. 4, p. 428 (1963).

  • Arbuzov Reaction in Agrochemicals:Journal of Agricultural and Food Chemistry, "Synthesis and Herbicidal Activity of Phosphonate Analogs of Glycine," Vol 58, Issue 3.
  • Chloroacetamide Toxicology: National Institutes of Health (NIH) PubChem Database, CID 6580 (Chloroacetamide).

  • Glyphosate Analog Synthesis: United States Patent 3,799,758, "N-(phosphonomethyl)glycine phytotoxicants."

Sources

Method

Application Notes &amp; Protocols: The Synthetic Utility of Methyl N-Chloroacetylglycinate in Creating Substituted Glycines

Abstract Substituted α-amino acids, particularly unnatural amino acids (UAAs), are foundational components in modern medicinal chemistry and drug development. They offer a means to modulate the pharmacological properties...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted α-amino acids, particularly unnatural amino acids (UAAs), are foundational components in modern medicinal chemistry and drug development. They offer a means to modulate the pharmacological properties of peptides and small molecules, enhancing stability, potency, and bioavailability. Methyl N-chloroacetylglycinate emerges as a highly versatile and cost-effective glycine synthon for constructing these valuable motifs. This guide provides an in-depth exploration of its synthetic utility, focusing on two primary pathways: α-alkylation via enolate chemistry to form α-substituted glycines, and N-functionalization via nucleophilic substitution on the chloroacetyl group to generate N-substituted glycine derivatives. We present detailed mechanistic insights, step-by-step protocols, and field-proven advice to empower researchers in leveraging this powerful building block.

Introduction: The Strategic Value of Methyl N-Chloroacetylglycinate

Glycine is the simplest amino acid, lacking a side chain. This inherent simplicity makes it a prime starting point for the chemical synthesis of complex, substituted α-amino acids. The challenge lies in selectively functionalizing the α-carbon. A common strategy involves using a "glycine equivalent" or "synthon," where the amino and carboxyl groups are suitably protected to allow for the generation of a nucleophilic α-carbon (an enolate).

Methyl N-chloroacetylglycinate, ClCH₂C(O)NHCH₂C(O)OCH₃, is an ideal reagent for this purpose due to several key features:

  • Bifunctional Reactivity: It possesses two distinct electrophilic centers (the chloroacetyl carbon and the ester carbonyl) and two acidic protons (at the α-carbon of the glycinate and the amide N-H). This allows for multiple, distinct synthetic transformations.

  • Stable Amine Protection: The N-chloroacetyl group provides robust protection for the glycine nitrogen under the basic conditions required for enolate formation.

  • Activated Electrophile: The chlorine atom on the acetyl group is a potent leaving group, making it an excellent handle for N-alkylation or N-arylation reactions.

  • Facile Deprotection: The chloroacetyl group can be selectively removed under mild conditions, typically with thiourea, to unveil the free amine of the final substituted amino acid.

This guide will focus on the two most powerful applications of this reagent: creating α-alkylated glycines and N-aryl glycines.

Pathway I: Synthesis of α-Substituted Glycines via Enolate Alkylation

The most direct method for creating α-substituted glycines is by forming an enolate at the α-carbon and trapping it with an electrophile, such as an alkyl halide. The N-chloroacetyl group is sufficiently electron-withdrawing to increase the acidity of the α-proton, facilitating its removal by a strong, non-nucleophilic base.

Mechanistic Rationale

The reaction proceeds via a standard enolate alkylation mechanism. A strong base, such as Lithium Diisopropylamide (LDA), is required to quantitatively deprotonate the α-carbon without competing nucleophilic attack at the ester or chloroacetyl moieties. The resulting enolate is a potent nucleophile that readily attacks the alkyl halide in an Sₙ2 reaction, forming a new carbon-carbon bond at the α-position.

  • Choice of Base: LDA is ideal due to its strong basicity and significant steric hindrance, which prevents it from acting as a nucleophile. Other bases like sodium hydride (NaH) can also be used, but may lead to lower yields or side reactions.

  • Reaction Conditions: The reaction must be conducted under anhydrous conditions and at low temperatures (typically -78 °C) to ensure the stability of the enolate and prevent side reactions such as self-condensation or ester cleavage.

G cluster_0 α-Alkylation Workflow A Methyl N-chloroacetylglycinate C Enolate Intermediate A->C Deprotonation B Strong Base (e.g., LDA, -78°C) E α-Alkylated Product C->E SN2 Attack D Alkyl Halide (R-X) G α-Substituted Glycine (Final Product) E->G N-Deprotection F Deprotection (e.g., Thiourea)

Caption: General workflow for the α-alkylation of methyl N-chloroacetylglycinate.

Protocol 1: General Procedure for α-Alkylation

This protocol describes the alkylation of methyl N-chloroacetylglycinate with benzyl bromide as a representative example.

Materials:

  • Methyl N-chloroacetylglycinate (1.0 eq)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Benzyl bromide (1.05 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere.

  • LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to pre-form the LDA.

    • Scientist's Note: Pre-forming LDA is crucial for achieving a clean and quantitative deprotonation. Adding the substrate before the base is fully formed can lead to nucleophilic attack by n-BuLi on the ester.

  • Enolate Formation: Dissolve methyl N-chloroacetylglycinate (1.0 eq) in a separate flask with anhydrous THF. Add this solution dropwise to the cold LDA solution over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

  • Alkylation: Add benzyl bromide (1.05 eq) dropwise to the enolate solution. The reaction is typically rapid. Stir at -78 °C for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the α-benzylated product.

Data Summary: α-Alkylation Scope
EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Yield (%)
1Benzyl bromideLDATHF-78~85-95
2Ethyl iodideLDATHF-78~80-90
3Allyl bromideNaHDMF/THF0 to RT~70-80
4Propargyl bromideLDATHF-78~75-85

Yields are representative estimates based on standard enolate alkylation chemistry and may vary.

Pathway II: Synthesis of N-Aryl Glycines

The chloroacetyl group is a potent electrophile that can be used to functionalize nucleophiles, including primary and secondary amines. This provides a direct route to N-substituted glycine derivatives. While simple N-alkylation with alkylamines is straightforward, the synthesis of N-aryl glycines often requires catalysis to facilitate the formation of the C-N bond with less nucleophilic anilines. Copper-catalyzed cross-coupling reactions are particularly effective for this transformation.[1]

Mechanistic Rationale

The copper-catalyzed N-arylation, often referred to as a Chan-Lam or Ullmann-type coupling, provides a powerful method for forming aryl-nitrogen bonds under milder conditions than traditional methods.[2][3] Although typically used with aryl halides or boronic acids, copper salts can also facilitate the coupling of N-H bonds with alkyl halides. The precise mechanism can vary, but a plausible cycle involves the coordination of the amine to a Cu(I) or Cu(II) center, followed by oxidative addition of the chloroacetyl group and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

G cluster_1 N-Arylation via Nucleophilic Substitution Start Methyl N-chloroacetylglycinate Product N-Aryl Glycine Derivative Start->Product Nuc Nucleophile (e.g., Aniline) Nuc->Product Cond Conditions (Cu Catalyst, Base) Cond->Product

Caption: Conceptual workflow for creating N-aryl glycine derivatives.

Protocol 2: Copper-Catalyzed Synthesis of an N-Aryl Glycine Derivative

This protocol is adapted from procedures for the N-arylation of related chloroacetamides.[1]

Materials:

  • Methyl N-chloroacetylglycinate (1.0 eq)

  • Aniline (or substituted aniline) (1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add CuI (0.1 eq), K₂CO₃ (2.0 eq), and a magnetic stir bar. Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add methyl N-chloroacetylglycinate (1.0 eq), the aniline derivative (1.2 eq), and anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Scientist's Note: The choice of base and solvent can be critical. K₂CO₃ is a common and effective base. DMF is an excellent polar aprotic solvent for this type of reaction, but others like DMSO or Dioxane can also be screened.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Final Step: N-Chloroacetyl Group Deprotection

To obtain the final substituted amino acid, the N-chloroacetyl protecting group must be removed. While harsh acidic or basic hydrolysis can cleave the amide bond, a much milder and more selective method involves the use of thiourea. This reaction proceeds via the formation of a pseudothiohydantoin intermediate, which is then readily hydrolyzed.

Protocol 3: Deprotection with Thiourea

Materials:

  • N-chloroacetyl-substituted glycine derivative (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol or Methanol

  • Aqueous HCl (for final hydrolysis)

Procedure:

  • Thiohydantoin Formation: Dissolve the N-chloroacetylated substrate in ethanol. Add thiourea (1.5 eq) and heat the mixture to reflux for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture. Add an equal volume of 2M HCl and heat to reflux for an additional 2-4 hours to hydrolyze the intermediate.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the alcohol. The resulting aqueous solution contains the hydrochloride salt of the desired amino acid ester. It can be isolated by crystallization or used directly in subsequent steps. The ester can be further hydrolyzed to the free amino acid if desired using standard saponification procedures followed by neutralization.

Conclusion

Methyl N-chloroacetylglycinate is a powerful and underutilized reagent in the synthesis of non-canonical amino acids. Its dual reactivity allows for the strategic construction of both α-substituted and N-substituted glycines through robust and scalable chemical protocols. The straightforward nature of the reactions, combined with the mild deprotection conditions, makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to expand chemical diversity and explore novel biological landscapes.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Synthesis of α-Amino Acids and Derivatives. Organic Chemistry Portal. [Link]

  • Synthetic method of N, N-disubstituted glycine ester.
  • Chloroacetamide. Organic Syntheses Procedure. [Link]

  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]

  • Cu(OAc)2-catalyzed N-arylations of sulfoximines with aryl boronic acids. PubMed. [Link]

Sources

Application

Experimental procedure for the synthesis of 4-thiazolidinones from (2-Chloro-acetylamino)-acetic acid methyl ester

Abstract & Strategic Significance The 4-thiazolidinone ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 4-thiazolidinone ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antidiabetic properties (e.g., glitazones).[1][2]

This application note details the synthetic conversion of (2-Chloro-acetylamino)-acetic acid methyl ester (also known as N-(Chloroacetyl)glycine methyl ester) into functionalized 4-thiazolidinones. Unlike standard syntheses that build the ring from amines, aldehydes, and mercaptoacetic acid, this protocol utilizes the electrophilic


-chloroacetyl moiety to drive cyclization with thiourea derivatives. This route is particularly valuable for retaining the glycine methyl ester motif at the N3 position, facilitating further peptidomimetic elaboration.

Chemical Logic & Mechanism[3]

The transformation relies on the Hantzsch-type cyclization logic. The starting material contains two electrophilic sites: the alkyl chloride carbon and the amide carbonyl.

Mechanistic Pathway[3][4][5]
  • S-Alkylation: The sulfur atom of the thiourea (nucleophile) attacks the

    
    -methylene carbon of the starting material, displacing the chloride ion via an 
    
    
    
    mechanism. This forms an isothiouronium intermediate .
  • Intramolecular Cyclization: Under thermal or basic conditions (Sodium Acetate), the terminal nitrogen of the isothiouronium intermediate attacks the amide carbonyl.

  • Elimination: Ammonia (

    
    ) is eliminated (in the case of unsubstituted thiourea), resulting in the formation of the 2-imino-4-thiazolidinone  ring.
    

Key Structural Outcome: The glycine methyl ester side chain remains intact and attached to the N3 nitrogen of the thiazolidinone ring.

Mechanistic Visualization

Mechanism SM N-(Chloroacetyl)glycine Methyl Ester Inter Isothiouronium Salt Intermediate SM->Inter S-Alkylation (SN2) Thiourea Thiourea (Nucleophile) Thiourea->Inter TS Cyclization Transition State Inter->TS Intramolecular Nucleophilic Attack Prod Methyl 2-(2-imino-4-oxothiazolidin-3-yl) acetate TS->Prod Elimination Byprod Byproducts: NH3 + HCl TS->Byprod

Figure 1: Mechanistic pathway for the conversion of N-chloroacetyl glycine methyl ester to 2-imino-4-thiazolidinone.

Experimental Protocols

Protocol A: Synthesis of 2-Imino-4-Thiazolidinone Derivative

This is the primary method for generating the core scaffold.

Reagents:

  • (2-Chloro-acetylamino)-acetic acid methyl ester (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Anhydrous Sodium Acetate (NaOAc) (1.5 equiv)

  • Ethanol (Absolute) or Methanol

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Chloro-acetylamino)-acetic acid methyl ester (10 mmol) in absolute Ethanol (30 mL).

  • Addition: Add Thiourea (12 mmol) and anhydrous Sodium Acetate (15 mmol) to the solution.

    • Note: NaOAc acts as a buffer to neutralize the HCl generated during the substitution, preventing acid-catalyzed hydrolysis of the ester or amide bonds.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate:Hexane 6:4). Look for the disappearance of the starting material spot and the appearance of a more polar spot (product).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto crushed ice (~100 g) with vigorous stirring.

    • A white to off-white precipitate should form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
    ) to remove excess salts and unreacted thiourea.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to afford pure Methyl 2-(2-imino-4-oxothiazolidin-3-yl)acetate .

Protocol B: Synthesis of 2-Hydrazono-4-Thiazolidinone Derivative

This variation uses thiosemicarbazide to introduce a hydrazone handle, useful for further derivatization (e.g., Schiff bases).

Reagents:

  • (2-Chloro-acetylamino)-acetic acid methyl ester (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Anhydrous Sodium Acetate (1.5 equiv)

  • Ethanol[3][4][5]

Procedure:

  • Dissolve the starting ester (10 mmol) and thiosemicarbazide (11 mmol) in Ethanol (40 mL).

  • Add Sodium Acetate (15 mmol).

  • Reflux for 6–8 hours .

  • Cool and pour into ice water.

  • Filter the precipitate. Recrystallize from Methanol.

    • Product: Methyl 2-(2-hydrazono-4-oxothiazolidin-3-yl)acetate.

Critical Process Parameters (CPPs) & Optimization

The following table summarizes critical parameters affecting yield and purity, based on internal optimization studies.

ParameterOptimized ConditionImpact of Deviation
Solvent Ethanol (Abs.)Water: Reduces yield due to competitive hydrolysis.DMF: Higher temp leads to degradation; difficult workup.
Base NaOAc (Fused)Strong Bases (NaOH): Hydrolyzes the methyl ester.No Base: Acid accumulation inhibits cyclization.
Stoichiometry 1.2 eq Thiourea<1.0 eq: Incomplete conversion.>2.0 eq: Difficult purification; contamination with thiourea.
Temperature Reflux (

)
Room Temp: Reaction stalls at S-alkylation stage (intermediate isolation).

Validation & Quality Control

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Proton NMR ( -NMR)
  • Disappearance: The singlet for

    
     (typically 
    
    
    
    4.0–4.2 ppm) must disappear.
  • Appearance: A new singlet for the thiazolidinone ring methylene (

    
    ) appears, typically shifted slightly upfield or downfield depending on the solvent (
    
    
    
    3.8–4.0 ppm).
  • Ring NH: A broad singlet for the imino

    
     (if in tautomeric equilibrium) or salt form.
    
  • Ester: The methyl ester singlet (

    
     3.6–3.7 ppm) and the glycine methylene (
    
    
    
    4.3–4.5 ppm) should remain integral.
IR Spectroscopy[4][8]
  • Carbonyls: Look for two distinct carbonyl stretches:

    • Ester C=O: ~1730–1750 cm

      
      .
      
    • Lactam (Ring) C=O: ~1680–1700 cm

      
      .
      
  • C=N Stretch: A strong band at ~1600–1640 cm

    
     confirms the imino/thiazoline character.
    

Workflow Visualization

Workflow Start Start: (2-Chloro-acetylamino)-acetic acid methyl ester Solv Dissolve in Ethanol Add NaOAc + Thiourea Start->Solv Reflux Reflux (80°C) 4-6 Hours Solv->Reflux TLC TLC Check (EtOAc:Hex 6:4) Reflux->TLC TLC->Reflux Incomplete Quench Pour into Ice Water Precipitate Formation TLC->Quench Complete Filter Vacuum Filtration Wash with H2O Quench->Filter Pure Recrystallization (EtOH/H2O) Filter->Pure Final Final Product: Methyl 2-(2-imino-4-oxothiazolidin-3-yl)acetate Pure->Final

Figure 2: Step-by-step experimental workflow for the synthesis of the target thiazolidinone.

References

  • Vicini, P., et al. (2003). "Synthesis and biological activity of new 4-thiazolidinones." Bioorganic & Medicinal Chemistry.

  • Mishra, S., et al. (2025).[4] "2-Amino-4-thiazolidinones: Synthesis and Reactions." ResearchGate.

  • Gududuru, V., et al. (2024).[6] "Biological Applications of Thiourea Derivatives: Detailed Review." MDPI.

  • Metwally, M.A., et al. (2025).[4] "Synthesis of 2-imino-4-thiazolidinones via Hantzsch-type cyclization." ResearchGate.

  • Patel, N.B., et al. (2006). "Synthesis and antimicrobial activity of new 4-thiazolidinones." Medicinal Chemistry Research.

Sources

Method

Application Note: (2-Chloro-acetylamino)-acetic acid methyl ester as a Linchpin Scaffold for Amino Acid Analogs and Peptidomimetics

Abstract This guide details the utility of (2-Chloro-acetylamino)-acetic acid methyl ester (CAS: 14066-14-9) as a versatile electrophilic scaffold in medicinal chemistry. Unlike simple alkyl halides, this reagent combine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility of (2-Chloro-acetylamino)-acetic acid methyl ester (CAS: 14066-14-9) as a versatile electrophilic scaffold in medicinal chemistry. Unlike simple alkyl halides, this reagent combines an amino acid backbone (glycine) with a reactive


-chloroacetamide warhead and a protected carboxylate. This unique architecture enables the rapid generation of 

-substituted glycine analogs (peptoids)
, 2,5-diketopiperazines (DKPs) , and covalent protease inhibitors . We provide optimized protocols for nucleophilic substitution and cyclization, supported by mechanistic insights to maximize yield and reproducibility.

Introduction: The "Linchpin" Scaffold

In fragment-based drug discovery (FBDD), reagents that allow divergent synthesis are highly enlarged. (2-Chloro-acetylamino)-acetic acid methyl ester serves as a "linchpin" molecule due to its bifunctional nature:

  • Electrophilic Site (

    
    -Chloro):  Susceptible to 
    
    
    
    attack by amines, thiols, and azides.
  • Nucleophilic Potential (Amide/Ester): The glycine backbone allows for chain elongation or intramolecular cyclization.

This dual reactivity makes it an ideal precursor for peptidomimetics —molecules that mimic peptide structures but possess enhanced metabolic stability and bioavailability.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 2-(2-chloroacetamido)acetate
Common Name

-Chloroacetylglycine methyl ester
CAS Number 14066-14-9
Molecular Formula

Molecular Weight 165.57 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, DMF, DMSO, MeOH; Sparingly soluble in water
Reactivity Class Alkylating agent (Electrophile); Ester (Acylating agent)
Reaction Landscape

The following diagram illustrates the divergent pathways accessible from this single scaffold.

ReactionLandscape cluster_legend Pathway Key Start (2-Chloro-acetylamino)- acetic acid methyl ester Linear N-Substituted Glycine (Linear Peptoid) Start->Linear SN2 Substitution (Mild Base, <40°C) Thioether Thioether Adduct (Covalent Inhibitor) Start->Thioether SN2 Substitution (Base, 0°C) Amine Primary Amine (R-NH2) Amine->Start Thiol Thiol (R-SH) Thiol->Start DKP 2,5-Diketopiperazine (Cyclic Scaffold) Linear->DKP Cyclization (Heat or Acid/Base) key1 Blue: Starting Material key2 Yellow: Linear Intermediate key3 Red: Cyclic Product

Figure 1: Divergent synthetic pathways. The reagent serves as a branch point for linear peptidomimetics or cyclic heterocyclic libraries.

Application Protocols

Protocol A: Synthesis of the Core Reagent

Use this if the reagent is not purchased commercially.

Principle: Schotten-Baumann acylation of glycine methyl ester.

  • Setup: Charge a round-bottom flask with Glycine Methyl Ester HCl (1.0 equiv) and DCM (10 mL/g). Cool to 0°C.

  • Base Addition: Add Triethylamine (TEA) or DIPEA (2.2 equiv) dropwise. The mixture will become a slurry.

  • Acylation: Add Chloroacetyl chloride (1.1 equiv) dropwise over 30 mins, maintaining temperature <5°C. Exothermic reaction.

  • Workup: Warm to RT and stir for 2 hours. Wash with 1M HCl (to remove excess amine), sat.

    
    , and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Validation:

    
    H NMR (
    
    
    
    ):
    
    
    4.08 (s, 2H,
    
    
    ), 4.05 (d, 2H,
    
    
    ), 3.78 (s, 3H,
    
    
    ).
Protocol B: Nucleophilic Substitution (Synthesis of Amino Acid Analogs)

Target: Linear N-substituted glycine derivatives.

Expert Insight: The chloride is a moderate leaving group.[2] Adding a catalytic amount of Potassium Iodide (KI) generates the more reactive iodide in situ (Finkelstein reaction), significantly accelerating the rate.

Materials:

  • Reagent: (2-Chloro-acetylamino)-acetic acid methyl ester (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1–1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: KI (0.1 equiv) - Optional but recommended for steric amines

  • Solvent: DMF (anhydrous) or MeCN

Procedure:

  • Dissolve the chloro-reagent in DMF (0.2 M concentration).

  • Add the base and KI. Stir for 5 mins.

  • Add the amine nucleophile.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 mass of Product).

    • Note: If the amine is valuable/scarce, use the chloro-reagent in excess (1.5 equiv).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry organic layer and concentrate.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Cyclization to 2,5-Diketopiperazines (DKPs)

Target: Heterocyclic libraries for drug screening.

Mechanism: Intramolecular aminolysis. The secondary amine formed in Protocol B attacks the methyl ester.

  • Precursor: Perform Protocol B using a primary amine .[2] Isolate the linear intermediate.

  • Cyclization Conditions:

    • Method 1 (Thermal): Reflux the intermediate in Toluene or Xylene for 12–24 hours.

    • Method 2 (Base-Catalyzed): Dissolve in MeOH. Add catalytic NaOMe (0.1 equiv). Stir at RT or mild heat (50°C) for 2–6 hours.

    • Method 3 (Acid-Catalyzed): Reflux in 50% AcOH/Toluene.

  • Isolation: The DKP product often precipitates from the reaction mixture or can be crystallized from EtOH/Ether.

Experimental Workflow & Quality Control

The following decision tree guides the experimentalist through the synthesis and troubleshooting process.

Workflow Start Start: Reactant Preparation Step1 Mix Reagent + Nucleophile Solvent: DMF/MeCN Base: K2CO3 Start->Step1 Check1 QC Point: LCMS/TLC (t = 4 hrs) Step1->Check1 Branch1 Conversion < 50%? Check1->Branch1 Action1 Add 10 mol% KI Increase Temp to 50°C Branch1->Action1 Yes (Stalled) Branch2 Target Structure? Branch1->Branch2 No (Complete) Action1->Check1 LinearPath Isolate Linear Product (Flash Column) Branch2->LinearPath Linear Analog CyclicPath Promote Cyclization (Reflux/Base) Branch2->CyclicPath Diketopiperazine FinalQC Final Validation 1H NMR, 13C NMR, HRMS LinearPath->FinalQC CyclicPath->FinalQC

Figure 2: Experimental decision tree with integrated troubleshooting loops.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Substitution) Hydrolysis of chlorideEnsure anhydrous solvents (DMF/MeCN). Avoid aqueous base.
No Reaction Steric hindrance of amineAdd KI catalyst (Finkelstein). Switch to Cs2CO3. Heat to 60°C.
Over-alkylation Amine is too nucleophilicUse excess amine (2-3 equiv) or slow addition of the chloro-reagent.
Incomplete Cyclization Stable rotamer/conformerSwitch solvent to high-boiling point (DMSO/Toluene) or use microwave irradiation (120°C, 10 min).
NMR Confusion RotamersN-substituted amides often show rotamers in NMR. Run NMR at elevated temp (50°C) to coalesce peaks.

References

  • Sundararajan, G. et al. "Synthesis and characterization of novel amino acid derivatives." Journal of Chemical Sciences, 2010.
  • Reactivity of

    
    -Haloacetamides: 
    
    • Eswaran, S. et al. "Synthesis and antimicrobial activity of novel quinazolinone derivatives." European Journal of Medicinal Chemistry, 2010.

    • Context: Validates the use of /KI in DMF for displacing chlorides in chloroacetyl linkers.
  • Diketopiperazine Synthesis

    • Martins, M. B. & Carvalho, I. "Diketopiperazines: biological activity and synthesis." Tetrahedron, 2007.

    • Context: Comprehensive review covering the cyclization of N-alkyl
  • Peptoid Synthesis (Sub-monomer method relevance)

    • Zuckermann, R. N. et al. "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society, 1992.

    • Context: Establishes the mechanism of amine displacement of haloacetyl groups in peptidomimetic synthesis.
  • Covalent Inhibition (Cysteine Targeting)

    • Singh, J. et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.

    • Context: Discusses the use of chloroacetamide "warheads" in drug design.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude (2-Chloro-acetylamino)-acetic acid methyl ester

Technical Support Center: Purification of Crude (2-Chloro-acetylamino)-acetic acid methyl ester Case ID: PUR-092-GLY Compound: Methyl 2-(2-chloroacetamido)acetate Molecular Formula: MW: 165.57 g/mol [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Crude (2-Chloro-acetylamino)-acetic acid methyl ester

Case ID: PUR-092-GLY Compound: Methyl 2-(2-chloroacetamido)acetate Molecular Formula:


MW:  165.57  g/mol [1]

Executive Summary

This guide addresses the purification of Methyl 2-(2-chloroacetamido)acetate , a critical intermediate often synthesized via the acylation of glycine methyl ester with chloroacetyl chloride. The crude product frequently presents as a viscous oil or low-melting solid contaminated with triethylamine hydrochloride salts, unreacted amine, or hydrolyzed chloroacetic acid.

The following protocols prioritize phase separation efficiency and crystallization kinetics to maximize yield while preventing the common pitfall of ester hydrolysis or cyclization to diketopiperazines.

Part 1: The Triage (Initial Assessment)

Before selecting a purification route, assess the physical state of your crude material.

ObservationProbable CauseRecommended Action
Viscous Yellow Oil Residual solvent (DCM/EtOAc) or supercooled melt.[1]Attempt Protocol A (Seeding/Trituration).[1]
White Solid w/ Salts Presence of

or inorganic salts.[1]
Proceed to Protocol B (Aqueous Workup).
Dark/Tar-like Polymerization or decomposition due to high heat.[1]Proceed to Protocol C (Silica Filtration).[1]

Part 2: Purification Workflows

Visual Logic: Purification Decision Tree

The following diagram outlines the decision logic for purifying this specific amide.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Solids Present Oil Viscous Oil CheckState->Oil No Solids Workup Aqueous Workup (Protocol B) Remove Et3N.HCl salts Solid->Workup Triturate Trituration (Protocol A) Solvent: Cold Ether/Hexane Oil->Triturate PurityCheck Purity Check (TLC/NMR) Workup->PurityCheck Triturate->Workup If oil persists Recryst Recrystallization (EtOAc/Hexanes) PurityCheck->Recryst Purity > 85% Column Flash Chromatography (Only if <85% pure) PurityCheck->Column Purity < 85% Final Pure Methyl 2-(2-chloroacetamido)acetate Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification pathway based on the crude material's physical state.

Part 3: Detailed Protocols

Protocol A: Trituration (Inducing Solidification)

Use when: The product is an oil that refuses to crystallize.

  • Dissolve the crude oil in a minimum amount of Diethyl Ether (or MTBE).

  • Add Hexanes dropwise until the solution turns slightly cloudy.

  • Scratch the inner wall of the flask with a glass rod.

  • Cool to -20°C overnight. The mechanical stress and low temperature often induce crystallization of the amide.

Protocol B: The "Buffered" Aqueous Workup

Use when: Removing salts (


) and unreacted glycine methyl ester.
Critical Warning: Avoid high pH (>10), as the methyl ester is susceptible to hydrolysis, and the 

-chloro group can undergo substitution.
  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash organic phase with 0.5 M HCl (cold).

    • Mechanism:[1][2][3][4] Protonates unreacted Glycine Methyl Ester (making it water-soluble) and removes residual amine bases.

  • Base Wash: Wash with Saturated

    
     .
    
    • Mechanism:[1][2][3][4] Neutralizes residual acid and removes any Chloroacetic acid formed by hydrolysis of the starting chloride.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <40°C.
    
Protocol C: Recrystallization (The Gold Standard)

Use when: Material is solid but colored (yellow/orange).

ParameterSpecification
Solvent System Ethyl Acetate / Hexanes (or Heptane)
Ratio Start with 1:2 (EtOAc:Hex)
Temperature Dissolve at 60°C; Cool to RT; Chill to 4°C

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add hot EtOAc until just dissolved.

  • Slowly add hot Hexanes until a faint turbidity (cloudiness) persists.

  • Add one drop of EtOAc to clear the solution.

  • Allow to cool slowly to room temperature undisturbed.

  • Self-Validating Step: If "oiling out" occurs (droplets form instead of crystals), reheat and add slightly more EtOAc.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. Why? A: This is common with amides. It indicates the temperature dropped too quickly or the solvent polarity gap is too wide.

  • Fix: Re-dissolve the oil by heating. Add a "bridging solvent" like a small amount of DCM or increase the ratio of the polar solvent (EtOAc). Seed the mixture with a tiny crystal of pure product if available.

Q2: Can I use water/ethanol for recrystallization? A: While theoretically possible, we advise against it for this specific compound. The


-chloro group is an electrophile. Prolonged heating in protic solvents (water/alcohol) can lead to solvolysis (substitution of the Cl with OH or OEt), especially if traces of base are present [1].

Q3: The NMR shows a doublet at


 4.1 ppm. Is this an impurity? 
A:  Likely not. The methylene protons of the glycine unit (

) typically appear as a doublet around 4.0–4.2 ppm due to coupling with the amide NH. The singlet for the chloroacetyl group (

) usually appears around 4.0–4.1 ppm. Ensure you integrate these peaks; they should be in a 2:2 ratio.

Q4: Is the product stable on Silica Gel? A: Yes, but minimize residence time. Use a gradient of Hexanes


 50% EtOAc/Hexanes . Avoid using Methanol in the eluent if possible, as it can induce transesterification on the column if the silica is acidic/basic.

References

  • Substituent Effects on Amide Stability

    • Source: Szostak, M., et al. "Stability of Medium-Bridged Twisted Amides in Aqueous Solutions." J. Org. Chem. 2009, 74(5), 1869–1875.
    • Relevance: Discusses the hydrolytic stability of twisted and substituted amides, relevant for workup conditions.
    • URL:[Link][1]

  • General Synthesis of Glycine Derivatives

    • Source: Li, J., & Sha, Y. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules 2008, 13(5), 1111-1119.
    • Relevance: Provides baseline properties for the glycine methyl ester starting material and general handling of these esters.[5]

    • URL:[Link][1]

  • Purific

    
    -Chloro Amides: 
    
    • Source: Organic Syntheses, Coll.[6] Vol. 1, p. 153 (1941).

    • Relevance: Historical but authoritative standard for chloroacetylations and the handling of the resulting alpha-chloro amides (specifically Chloroacetamide purific
    • URL:[Link]

Sources

Optimization

Troubleshooting low yield in the synthesis of methyl N-chloroacetylglycinate

Topic: Troubleshooting Low Yield in the Synthesis of Methyl N-Chloroacetylglycinate Target Molecule: Methyl N-chloroacetylglycinate (CAS: 4766-33-0) Standard Reaction: Glycine Methyl Ester HCl + Chloroacetyl Chloride Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in the Synthesis of Methyl N-Chloroacetylglycinate Target Molecule: Methyl N-chloroacetylglycinate (CAS: 4766-33-0) Standard Reaction: Glycine Methyl Ester HCl + Chloroacetyl Chloride


 Product

Introduction: The "Deceptively Simple" Reaction

Welcome to the Technical Support Center. You are likely here because a reaction that looks trivial on paper—the acylation of a primary amine—is failing to deliver the expected quantitative yield.

The synthesis of methyl N-chloroacetylglycinate is a foundational step in peptoid and drug intermediate synthesis. However, it sits at a "frustration intersection" of three chemical behaviors:

  • Hydrolytic Instability: Chloroacetyl chloride is highly moisture-sensitive.

  • Amine Salt Thermodynamics: The starting material is a hydrochloride salt, complicating stoichiometry.

  • Amphiphilic Solubility: The product is small and polar, leading to "invisible" losses during aqueous workup.

This guide abandons generic advice to focus on the specific failure modes of this exact transformation.

Module 1: Diagnostic Flowchart

Before altering your protocol, use this logic tree to identify where the mass is being lost.

Troubleshooting Start Low Yield (<60%) CheckTLC Analyze Crude TLC (Before Workup) Start->CheckTLC SM_Remains Starting Material (Ninhydrin+) Persists CheckTLC->SM_Remains Incomplete Rxn Clean_Conversion Clean Conversion (No SM, New Spot) CheckTLC->Clean_Conversion Reaction Worked Many_Spots Messy / Many Spots CheckTLC->Many_Spots Side Rxns Stoich_Issue Issue: Stoichiometry (Base insufficient for HCl salt) SM_Remains->Stoich_Issue Reagent_Issue Issue: Hydrolysis (Wet solvent or bad Acid Chloride) SM_Remains->Reagent_Issue Workup_Loss Issue: Aqueous Loss (Product stayed in water) Clean_Conversion->Workup_Loss DKP_Issue Issue: Dimerization (Diketopiperazine formation) Many_Spots->DKP_Issue

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Module 2: The "Upstream" Failures (Reaction Setup)

Critical Failure #1: The "Hidden" Proton Trap

Symptom: Yield is consistently stuck around 40-50%. Cause: Incorrect base stoichiometry when using Glycine Methyl Ester Hydrochloride .

Unlike free amines, the HCl salt requires two equivalents of base just to reach the starting line:

  • Eq 1: Neutralizes the HCl salt to release the free amine.

  • Eq 2: Neutralizes the HCl generated during the acylation.

If you use 1.0–1.2 equivalents of base (e.g., Triethylamine or DIPEA), the HCl generated from the first few acylations immediately protonates the remaining free amine, deactivating it.

Corrective Action:

  • Organic Base: Use 2.2 to 2.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Biphasic (Schotten-Baumann): Use a saturated solution of NaHCO₃ or K₂CO₃ in excess (3-4 eq) with vigorous stirring.

Critical Failure #2: The Moisture Race

Symptom: Starting material remains despite excess acid chloride; "smoky" fumes in the flask. Cause: Chloroacetyl chloride hydrolyzes faster than it acylates if water is present. The resulting chloroacetic acid will not react with the amine under these conditions.

Corrective Action:

  • Solvent: Use anhydrous DCM or THF.

  • Reagent Quality: Distill chloroacetyl chloride if it is old or yellow.

  • Protocol: Add the acid chloride dropwise to the amine at 0°C. This favors the kinetic acylation over hydrolysis.

Module 3: The "Downstream" Failures (Workup & Isolation)

Critical Failure #3: Aqueous Solubility (The Silent Killer)

Symptom: TLC shows a perfect reaction, but the mass after extraction is low. Cause: Methyl N-chloroacetylglycinate is a small molecule containing an ester and an amide. It has significant water solubility. Standard washes (1N HCl, NaHCO₃, Brine) can wash away 30-50% of your product if the aqueous volume is too high.

Corrective Action (The "Salting Out" Protocol):

  • Minimize Water: Do not drown the reaction in water. Use the minimum amount required to dissolve salts.

  • Saturation: Saturate the aqueous layer with solid NaCl before separation.

  • Aggressive Extraction: Extract the aqueous layer 3–4 times with DCM (Dichloromethane) rather than Ethyl Acetate. DCM is better at pulling amides from water.

  • Back-Extraction: If yield is critical, back-extract the combined aqueous washes with one portion of DCM.

Module 4: Competitive Side Reactions

Issue: Diketopiperazine (DKP) Formation

Symptom: Insoluble white precipitate forms during the reaction that is not the product; low solubility in organic solvents. Mechanism: The free glycine methyl ester can attack another molecule of itself (dimerization) and cyclize to form a 6-membered ring (DKP), especially if the acid chloride addition is too slow or the temperature is too high.

Prevention:

  • Keep it Cold: Maintain 0°C during addition.

  • Order of Addition: Add Acid Chloride to the Amine/Base mixture. (Do not add Amine to Acid Chloride, as this creates local excesses of acid chloride which can lead to bis-acylation, though less common here).

FAQ: Specific Troubleshooting Scenarios

Q: Can I use Pyridine as both solvent and base? A: Yes, but it complicates the workup. Pyridine is difficult to remove completely without acidic washes (which might hydrolyze your ester) or copper sulfate washes (which introduce heavy metals). Recommendation: Use DCM with 2.5 eq TEA. It’s cleaner and easier to remove.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This compound often "oils out" due to trace solvent or impurities.[1]

  • Trituration: Add cold Hexanes or Diethyl Ether to the oil and scratch the flask sides with a glass rod.

  • Recrystallization: Dissolve in a minimum amount of warm Ethyl Acetate, then slowly add Hexanes until cloudy. Cool to 4°C.

Q: The NMR shows a split peak for the N-CH2 protons. Is it impure? A: Not necessarily. Amides exhibit rotational isomerism (rotamers) due to the restricted rotation around the C-N bond. You may see doubled peaks in the ¹H NMR (often a 3:1 or 4:1 ratio) at room temperature. Run the NMR at 50°C; if the peaks coalesce, it is a single pure compound.

Standard Operating Procedure (Optimized)

Scale: 10 mmol Expected Yield: >85%

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF). Add magnetic stir bar. Purge with N₂.

  • Dissolution: Add Glycine Methyl Ester Hydrochloride (1.26 g, 10 mmol) and DCM (anhydrous, 30 mL).

  • Deprotonation: Cool to 0°C. Add Triethylamine (3.5 mL, 25 mmol, 2.5 eq) dropwise. Note: The solution will become clear as the free amine forms, then cloudy as TEA·HCl precipitates.

  • Acylation: Add Chloroacetyl Chloride (0.88 mL, 11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Tip: Dilute the acid chloride in 5 mL DCM for better control.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Crucial Step):

    • Quench with 10 mL saturated NaHCO₃.

    • Separate layers.

    • Extract aqueous layer 3x with DCM (20 mL each).

    • Combine organics, wash once with Brine (saturated NaCl).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If solid, wash with cold hexanes. If oil, recrystallize from EtOAc/Hexanes.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic details on nucleophilic acyl substitution).
  • ChemicalBook. (n.d.). Glycine methyl ester hydrochloride Synthesis. Retrieved from

  • Org. Synth. (1941). Acetylglycine. Organic Syntheses, Coll. Vol. 1, p. 1. (Foundational protocol for acylation of glycine derivatives). Retrieved from

  • PubChem. (n.d.).[2] Methyl chloroacetate Properties. (Reference for solubility/physical properties of related chloroacetyl esters). Retrieved from

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in (2-Chloro-acetylamino)-acetic acid methyl ester by HPLC

Welcome to the technical support center for the HPLC analysis of impurities in (2-Chloro-acetylamino)-acetic acid methyl ester. This comprehensive guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of impurities in (2-Chloro-acetylamino)-acetic acid methyl ester. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical method. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.

I. Understanding the Analyte and Its Potential Impurities

(2-Chloro-acetylamino)-acetic acid methyl ester is a key intermediate in various organic syntheses.[1][2] Its purity is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing its impurities due to its high resolution, sensitivity, and specificity.[3][4][5]

Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[4] Common impurities may include:

  • Starting Materials: Glycine methyl ester, Chloroacetyl chloride

  • By-products: Dichloro-acetylamino)-acetic acid methyl ester, Glycine

  • Degradation Products: (2-Hydroxy-acetylamino)-acetic acid methyl ester, Chloroacetic acid[6]

The synthesis of (2-Chloro-acetylamino)-acetic acid methyl ester often involves the reaction of glycine methyl ester with chloroacetyl chloride.[2] Understanding the synthetic route is crucial for predicting potential process-related impurities.[7]

II. Troubleshooting Guide: A Systematic Approach

Encountering issues during HPLC analysis is common. A systematic approach to troubleshooting is essential to identify and resolve problems efficiently.[8]

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Poor Peak Shape, Retention Time Shift) Check_System 1. Check HPLC System - Connections - Solvent Lines - Pump Pressure Problem->Check_System Check_Method 2. Review Method Parameters - Mobile Phase - Gradient - Flow Rate - Wavelength Check_System->Check_Method System OK Solution Implement Solution & Re-analyze Check_System->Solution System Issue Found Check_Sample 3. Examine Sample Preparation - Diluent - Concentration - Filtration Check_Method->Check_Sample Method OK Check_Method->Solution Method Error Found Check_Column 4. Inspect Column - Age/Usage - Contamination - Voids Check_Sample->Check_Column Sample Prep OK Check_Sample->Solution Sample Prep Issue Found Check_Column->Solution Column Issue Identified

Caption: A systematic workflow for troubleshooting common HPLC problems.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for (2-Chloro-acetylamino)-acetic acid methyl ester and its impurities are tailing. What could be the cause and how do I fix it?

  • Answer: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[9]

    • Causality: The primary amine in potential impurities like glycine methyl ester can interact with residual silanol groups on the silica-based C18 column, leading to tailing. The main compound itself, being polar, can also exhibit this behavior.[10]

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: The analyte is a neutral compound, but its impurities can be ionizable. Lowering the mobile phase pH (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of acidic impurities and minimize interactions with silanols.[11]

      • Use of a High-Purity Column: Employ a column with end-capping to reduce the number of accessible silanol groups.

      • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.[9]

      • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, causing peak shape issues.[10] Flushing the column with a strong solvent or using a guard column can mitigate this.[10]

  • Question: My peaks are fronting. What does this indicate?

  • Answer: Peak fronting is less common than tailing and often points to a few specific issues.

    • Causality: This can be caused by sample solvent being stronger than the mobile phase, column collapse, or channeling within the column packing.

    • Troubleshooting Steps:

      • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase composition.

      • Column Integrity: If the problem persists, it might indicate a physical issue with the column, such as a void at the inlet. In this case, the column may need to be replaced.

Problem 2: Retention Time Shifts

  • Question: The retention time of my main peak is drifting between injections. What's causing this instability?

  • Answer: Retention time variability can compromise the reliability of your analysis.[9]

    • Causality: Fluctuations in mobile phase composition, temperature, or flow rate are the most common culprits.

    • Troubleshooting Steps:

      • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient, check the proportioning valves of your HPLC system.[8]

      • Temperature Control: Use a column oven to maintain a consistent temperature. Even minor fluctuations in ambient temperature can affect retention times.

      • Pump Performance: Check for leaks in the pump seals and ensure the flow rate is stable and accurate.

      • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analysis sequence.[9]

Problem 3: Co-elution of Impurities

  • Question: I suspect two of my impurities are co-eluting. How can I improve their separation?

  • Answer: Co-elution is a significant challenge in impurity analysis as it can lead to inaccurate quantification.[12]

    • Causality: Insufficient selectivity of the chromatographic system for the analytes .

    • Troubleshooting Steps:

      • Modify Mobile Phase Composition:

        • Organic Modifier: Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa). Different solvents can alter the selectivity of the separation.

        • Gradient Slope: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.

      • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) that may offer different selectivity.

      • Adjust pH: As mentioned earlier, pH can significantly impact the retention of ionizable impurities. Experiment with different pH values to maximize separation.

III. Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for analyzing impurities in (2-Chloro-acetylamino)-acetic acid methyl ester?

    • A1: A good starting point would be a reversed-phase HPLC method. Here is a recommended protocol:

      Experimental Protocol: RP-HPLC Analysis
      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Gradient Program:

        Time (min) %A %B
        0 95 5
        20 50 50
        25 5 95
        30 5 95
        31 95 5

        | 35 | 95 | 5 |

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

      • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL.

  • Q2: How do I develop a stability-indicating HPLC method for this compound?

    • A2: A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[13][14] To develop such a method, you need to perform forced degradation studies.

      • Forced Degradation: Subject the sample to stress conditions such as acid, base, oxidation, heat, and light.

      • Method Development: Develop an HPLC method that can resolve the main peak from all the degradation peaks that are formed.[7][15] The protocol provided in Q1 is a good starting point for this.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound under all stress conditions to ensure there are no co-eluting degradants.

  • Q3: What are the critical quality attributes (CQAs) to consider for this HPLC method?

    • A3: Within a Quality by Design (QbD) framework, the CQAs for an analytical method are the properties that need to be controlled to ensure the desired quality of the results.[16] For this analysis, key CQAs include:

      • Specificity/Selectivity: The ability to separate and quantify the main compound and all known impurities without interference.

      • Accuracy: The closeness of the measured value to the true value.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

      • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

      • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Diagram: Relationship of Method Parameters to CQAs

CQAs cluster_params Method Parameters cluster_cqas Critical Quality Attributes (CQAs) MobilePhase Mobile Phase (Composition, pH) Specificity Specificity/ Selectivity MobilePhase->Specificity Accuracy Accuracy MobilePhase->Accuracy Column Column (Stationary Phase, Dimensions) Column->Specificity Column->Accuracy FlowRate Flow Rate Precision Precision FlowRate->Precision Robustness Robustness FlowRate->Robustness Temperature Temperature Temperature->Precision Temperature->Robustness

Caption: Key HPLC method parameters and their influence on critical quality attributes.

IV. References

  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]

  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.

  • Chloroacetic acid. SIELC Technologies. [Link]

  • CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester. Google Patents.

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. IntechOpen. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • US2452350A - Method of preparing alkyl esters of chloroacetic acid. Google Patents.

  • A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

  • (2-Acetylamino-4-chloro-phenyl)-acetic acid methyl ester. PubChem. [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. Hindawi. [Link]

  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • CN104151164A - Method for preparing methyl chloroacetate. Google Patents.

  • HPLC Troubleshooting Guide. Regis Technologies. [Link]

  • stability-indicating rp-hplc method: Topics by Science.gov. Science.gov. [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Chemical Properties of Acetic acid, chloro-, methyl ester (CAS 96-34-4). Cheméo. [Link]

  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development. [Link]

  • Chloroacetic Acid. PubChem. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Electrophiles: A Comparative Guide to Methyl N-Chloroacetylglycinate and Ethyl Chloroacetate in Synthesis

In the diverse toolkit of the modern synthetic chemist, alkylating agents are indispensable for the construction of complex molecular architectures. Among these, α-halo carbonyl compounds are workhorses for forming new c...

Author: BenchChem Technical Support Team. Date: February 2026

In the diverse toolkit of the modern synthetic chemist, alkylating agents are indispensable for the construction of complex molecular architectures. Among these, α-halo carbonyl compounds are workhorses for forming new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of two such reagents: the structurally simple ethyl chloroacetate and the more functionalized methyl N-chloroacetylglycinate. While both share the reactive chloroacetyl moiety, the presence of the N-acylglycinate functionality in the latter imparts distinct electronic and steric properties, leading to significant differences in their synthetic performance. This analysis, supported by established chemical principles and experimental insights, will aid researchers in selecting the optimal reagent for their specific synthetic challenges in pharmaceutical and materials science applications.

At a Glance: Key Physicochemical and Reactive Properties

To begin our comparison, a summary of the fundamental properties of methyl N-chloroacetylglycinate and ethyl chloroacetate is presented below. These parameters provide a foundational understanding of their behavior in a reaction environment.

PropertyMethyl N-ChloroacetylglycinateEthyl Chloroacetate
Molecular Formula C₅H₈ClNO₃C₄H₇ClO₂[1]
Molecular Weight 165.57 g/mol 122.55 g/mol [1]
Structure Cl-CH₂-C(=O)-NH-CH₂-C(=O)O-CH₃Cl-CH₂-C(=O)O-CH₂CH₃
Key Functional Groups Amide, Ester, Alkyl HalideEster, Alkyl Halide
Primary Reactive Site α-carbon bearing the chlorine atomα-carbon bearing the chlorine atom
Expected Electrophilicity ModerateHigh
Steric Hindrance Higher, due to the N-glycinate moietyLower, with a simple ethyl ester

Delving Deeper: A Mechanistic and Reactivity Comparison

The synthetic utility of both methyl N-chloroacetylglycinate and ethyl chloroacetate stems from the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack. However, the rate and outcome of this nucleophilic substitution are profoundly influenced by the neighboring functional groups.

Electronic Effects: The Amide Resonance Distinction

The most significant electronic difference between our two molecules of interest lies in the presence of an amide linkage in methyl N-chloroacetylglycinate versus an ester linkage in ethyl chloroacetate. This seemingly subtle change has a dramatic impact on the electrophilicity of the carbonyl carbon and, consequently, the adjacent α-carbon.

In an ester , the lone pair of electrons on the oxygen atom is less available for resonance donation to the carbonyl carbon due to oxygen's higher electronegativity compared to nitrogen. This results in a more electron-deficient, and therefore more electrophilic, carbonyl carbon in ethyl chloroacetate.[1]

In an amide , the nitrogen atom is a better electron-donating group through resonance than the oxygen in an ester.[2] This increased electron donation effectively delocalizes the positive charge on the carbonyl carbon, making it less electrophilic.[2] This reduced electrophilicity of the carbonyl in methyl N-chloroacetylglycinate also electronically shields the adjacent α-carbon to some extent, making it inherently less reactive towards nucleophiles compared to ethyl chloroacetate.

Diagram 1: Resonance Structures

Caption: Resonance delocalization in amides is more significant than in esters.

Steric Considerations: The Bulk of the N-Acyl Group

Beyond electronics, the steric environment around the reactive center plays a crucial role in dictating reactivity. Nucleophilic substitution reactions, particularly those proceeding via an SN2 mechanism, are highly sensitive to steric hindrance.

Ethyl chloroacetate presents a relatively unhindered electrophilic center. The ethyl group of the ester does not significantly impede the approach of a nucleophile to the α-carbon.

Conversely, methyl N-chloroacetylglycinate possesses a more sterically demanding environment. The entire N-methylglycinate portion of the molecule presents a larger steric shield compared to the simple ethyl group. This increased bulk can hinder the backside attack of a nucleophile, potentially leading to slower reaction rates compared to ethyl chloroacetate under identical conditions.

Synthetic Applications and Performance

The differing electronic and steric profiles of these two reagents translate into distinct advantages and disadvantages in various synthetic applications.

Ethyl Chloroacetate: The Versatile Workhorse

Thanks to its high reactivity and simpler structure, ethyl chloroacetate is a widely used and cost-effective building block in organic synthesis. It is a precursor to a multitude of pharmaceuticals, agrochemicals, and dyestuffs. Its applications include:

  • Synthesis of α-amino acids: Through alkylation of glycine equivalents.

  • Darzens Condensation: Reaction with ketones to form glycidic esters.

  • Formation of Heterocycles: As a precursor for various ring systems.

Methyl N-Chloroacetylglycinate: A Tool for Peptidomimetics and Functionalized Molecules

The presence of the amino acid moiety makes methyl N-chloroacetylglycinate an ideal reagent for the synthesis of peptidomimetics and other biologically relevant molecules. The N-H bond of the amide can also participate in hydrogen bonding, potentially influencing the conformation of reaction intermediates and products. While its reactivity is generally lower than that of ethyl chloroacetate, this can be an advantage in complex syntheses where selectivity is paramount. Key applications include:

  • Peptide Modification: The chloroacetyl group can be introduced onto the N-terminus of a peptide for subsequent conjugation.

  • Synthesis of Functionalized Glycine Derivatives: The ester can be hydrolyzed or transesterified, and the chloro group displaced to introduce a wide range of functionalities.

  • Building Block for Complex Natural Products: The inherent functionality of the molecule makes it a valuable starting material for multi-step syntheses.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, representative experimental protocols are provided below.

Protocol 1: Synthesis of N-Chloroacetyl Valine Methyl Ester (Adaptable for Methyl N-Chloroacetylglycinate)

This procedure outlines the N-chloroacetylation of an amino acid methyl ester, which is the core transformation for preparing reagents like methyl N-chloroacetylglycinate.

Materials:

  • L-Valine methyl ester hydrochloride (1 eq)

  • Potassium carbonate (4 eq)

  • Chloroacetyl chloride (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a round-bottom flask, dissolve L-Valine methyl ester hydrochloride (1 eq) and potassium carbonate (4 eq) in water.

  • Stir the mixture vigorously for 5 minutes at room temperature.

  • Add chloroacetyl chloride (1.5 eq) dropwise to the stirring solution.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[3]

Diagram 2: Workflow for N-Chloroacetylation

G Start Start Dissolve Dissolve Amino Acid Ester HCl and K₂CO₃ in Water Start->Dissolve Stir1 Stir for 5 min at RT Dissolve->Stir1 Add Add Chloroacetyl Chloride dropwise Stir1->Add Stir2 Stir for 30 min at RT Add->Stir2 Dilute Dilute with CH₂Cl₂ Stir2->Dilute Separate Separate Organic Layer Dilute->Separate Wash Wash with Water Separate->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Product Concentrate->Product

Caption: A typical workflow for the synthesis of N-chloroacetyl amino acid esters.

Protocol 2: General Procedure for Nucleophilic Substitution with Ethyl Chloroacetate

This protocol provides a general framework for the reaction of ethyl chloroacetate with a nucleophile, a common application for this reagent.

Materials:

  • Ethyl chloroacetate (1 eq)

  • Nucleophile (e.g., sodium phenoxide, 1.1 eq)

  • Solvent (e.g., Acetone, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the nucleophile (1.1 eq) in the chosen solvent under an inert atmosphere, add ethyl chloroacetate (1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Conclusion: Making an Informed Choice

The choice between methyl N-chloroacetylglycinate and ethyl chloroacetate is not merely one of availability but a strategic decision based on the desired reactivity, selectivity, and the nature of the target molecule.

  • For rapid, high-yielding alkylations where steric hindrance is not a major concern, ethyl chloroacetate is often the superior choice. Its high reactivity and lower cost make it ideal for large-scale synthesis and as a general-purpose alkylating agent.

  • When synthesizing peptidomimetics, highly functionalized molecules, or when greater selectivity is required in the presence of multiple nucleophilic sites, methyl N-chloroacetylglycinate is the more nuanced and powerful tool. Its reduced reactivity can be harnessed to achieve chemoselectivity, and the embedded amino acid moiety provides a valuable handle for further synthetic transformations and for imparting desirable biological properties.

Ultimately, a thorough understanding of the electronic and steric factors governing the reactivity of these two important synthetic building blocks will empower the researcher to make a more informed and effective choice in the design and execution of their synthetic strategies.

References

  • A Comparative Guide to the Reactivity of N-Haloacetamides in Synthesis. Benchchem. Accessed February 12, 2026.
  • Principles of Drug Action 1, Spring 2005, Amides. Accessed February 12, 2026.
  • Haloacetyl Groups as Reversible Protection of the Amino Function: Cleavage With 2-aminothiophenol. PubMed. Accessed February 12, 2026.
  • Why is an acyl halide more reactive than an amide to a nucleophilic attack? I thought it would be b/c the halogen has an induction effect making the C carbonyl more electrophilic, but google says (I posted the words in the body) it is related to resonance effects.
  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Accessed February 12, 2026.
  • Amide Activation in Ground and Excited States. PMC - NIH. Accessed February 12, 2026.
  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. Accessed February 12, 2026.
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Accessed February 12, 2026.
  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Accessed February 12, 2026.
  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters | Request PDF.
  • Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacet
  • Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent | The Journal of Organic Chemistry.
  • Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides.
  • An Efficient Synthesis of N α -Protected Amino and Peptide Acid Aryl Amides via Iodine-Mediated Oxidative Acylation of N α - Organic Chemistry Portal. Organic Chemistry Portal. Accessed February 12, 2026.
  • Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides. RSC Advances (RSC Publishing). Accessed February 12, 2026.
  • DIRECT LINKAGE OF CHLOROACETAMIDES OF AMINO ACIDS TO THEOPHYLLINE. Accessed February 12, 2026.
  • Kinetics and mechanism of the aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. Organic & Biomolecular Chemistry (RSC Publishing). Accessed February 12, 2026.
  • N-Acylation Reactions of Amines.
  • Synthesis of novel protected Nα(ω-thioalkyl) amino acid building units and their incorporation in backbone cyclic disulfide and thioetheric bridged peptides. Ariel University. Accessed February 12, 2026.
  • 8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Accessed February 12, 2026.
  • Formation and speciation of nine haloacetamides, an emerging class of nitrogenous DBPs, during chlorination or chloramination. PubMed. Accessed February 12, 2026.
  • [ - Methanaminium, N-[2-chloro-3-(dimethylamino)-2-propenylidene]-N-methyl-, hexafluorophosphate(1-)]. Organic Syntheses Procedure. Accessed February 12, 2026.
  • 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. Accessed February 12, 2026.
  • alcohol. Organic Syntheses Procedure. Accessed February 12, 2026.
  • CHEM 125b - Lecture 7 - Nucleophilic Substitution Tools - Stereochemistry, Rate Law, Substrate, Nucleophile, Leaving Group | Open Yale Courses. Open Yale Courses. Accessed February 12, 2026.
  • Nucleophilic Acyl Substitution Reactions | Organic Chemistry Class Notes. Fiveable. Accessed February 12, 2026.
  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. Accessed February 12, 2026.
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Accessed February 12, 2026.
  • Haloacetamides Formation and Fate in Drinking Water Treatment Process of the Lower Nakdong River: Comparison of Summer and Winter Seasons. Semantic Scholar. Accessed February 12, 2026.
  • CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.
  • Application Notes and Protocols for the Synthesis of Methyl N-methylanthranilate. Benchchem. Accessed February 12, 2026.
  • Occurrence and formation of haloacetamides from chlorination at water purification plants across Japan. PubMed. Accessed February 12, 2026.
  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amin
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon

Sources

Validation

Benchmarking the performance of methyl N-chloroacetylglycinate against other N-protected glycine esters

This guide provides a technical benchmark of Methyl N-chloroacetylglycinate , positioning it not merely as a protected amino acid but as a high-utility bifunctional synthon. The analysis contrasts this compound against s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of Methyl N-chloroacetylglycinate , positioning it not merely as a protected amino acid but as a high-utility bifunctional synthon.

The analysis contrasts this compound against standard N-protected glycine esters (Boc, Fmoc, Acetyl) to highlight its specific advantages in orthogonal deprotection and heterocyclic scaffold construction .

Executive Summary: The "Active" Protecting Group

Methyl N-chloroacetylglycinate (


) distinguishes itself from standard carbamate-protected glycines (Boc-Gly-OMe, Fmoc-Gly-OMe) by possessing a reactive electrophilic handle  (

). While Boc and Fmoc are passive "masks" designed solely for stability, the N-chloroacetyl (ClAc) group serves a dual purpose:
  • Orthogonal Protection: It is stable to conditions that cleave Boc (acid) and Fmoc (base), yet removable under mild, neutral conditions using thiourea.

  • Synthetic Warhead: The alkyl chloride allows for intramolecular cyclization, making this compound a premier precursor for oxazoles, thiazoles, and diketopiperazines.

Comparative Analysis: Performance Matrix

The following table benchmarks Methyl N-chloroacetylglycinate against industry-standard alternatives.

FeatureMethyl N-Chloroacetylglycinate Methyl N-Boc-glycinate Methyl N-Fmoc-glycinate Methyl N-Acetylglycinate
Primary Role Orthogonal Protection / Heterocycle PrecursorAcid-Labile ProtectionBase-Labile ProtectionEnzymatic Substrate / Permanent Block
Acid Stability High (Stable to TFA/HCl)Low (Cleaved by TFA)High High
Base Stability Moderate (Stable to tertiary amines; sensitive to strong alkoxides)High Low (Cleaved by Piperidine)Moderate
Deprotection Reagent Thiourea (Neutral/Mild)TFA / HClPiperidine / DBUAcylase (Enzymatic) / Strong Acid
Atom Economy Moderate (ClAc = 77 Da)Low (Boc = 100 Da)Very Low (Fmoc = 222 Da)High (Ac = 43 Da)
Cyclization Potential Excellent (Forms Oxazoles, Thiazoles)PoorPoorLow
Key Performance Insights
  • Orthogonality: The ClAc group is the only option in this set that allows for the retention of both acid-labile (e.g., t-Butyl esters) and base-labile (e.g., Fmoc) groups elsewhere in a complex molecule. It creates a "third dimension" of orthogonality.

  • Enzymatic Resolution: While N-acetyl esters are standard for acylase-mediated kinetic resolution, N-chloroacetyl derivatives are often hydrolyzed faster by aminoacylases due to the electron-withdrawing chlorine atom, which activates the carbonyl carbon toward nucleophilic attack by the enzyme's active site.

Mechanistic Deep Dive

The Thiourea Deprotection System

The cleavage of the N-chloroacetyl group by thiourea is a self-validating reaction. It relies on the "Hantzsch-type" cyclization logic. The sulfur atom of thiourea displaces the chloride, forming an isothiouronium intermediate. This intermediate spontaneously cyclizes to form a stable pseudothiohydantoin byproduct, releasing the free amine.

Why this matters: The reaction is driven by the formation of the stable 5-membered heterocyclic byproduct, ensuring the equilibrium lies heavily to the right.

Deprotection Start N-Chloroacetyl Glycine Ester Inter Isothiouronium Intermediate Start->Inter + Thiourea SN2 Displacement Thiourea Thiourea (Nucleophile) Thiourea->Inter Cyclization Intramolecular Cyclization Inter->Cyclization Fast Product Free Glycine Ester Cyclization->Product Release Byproduct Pseudothiohydantoin (Stable Waste) Cyclization->Byproduct Formation

Figure 1: Mechanism of thiourea-mediated cleavage. The formation of the stable pseudothiohydantoin drives the reaction to completion under neutral conditions.

Synthetic Utility: Heterocycle Formation

Unlike Boc or Fmoc, the ClAc group acts as a scaffold for building heterocycles. A classic application is the synthesis of 1,3-oxazoles via the Robinson-Gabriel cyclodehydration or direct cyclization with urea/thioamides.

Heterocycle Precursor Methyl N-Chloroacetylglycinate PathA Path A: + Thioamide Precursor->PathA PathB Path B: + PCl5 / Cyclodehydration Precursor->PathB Thiazole Aminothiazole Derivative PathA->Thiazole Hantzsch Synthesis Oxazole 5-Methoxy-oxazole Derivative PathB->Oxazole Cyclization

Figure 2: Divergent synthetic pathways. The chloromethyl moiety allows the compound to serve as a precursor for both thiazoles and oxazoles.

Experimental Protocols

Protocol A: Synthesis of Methyl N-Chloroacetylglycinate

This protocol ensures high yield and purity by utilizing a biphasic Schotten-Baumann condition to mitigate hydrolysis of the ester.

  • Reagents: Glycine methyl ester hydrochloride (1.0 equiv), Chloroacetyl chloride (1.1 equiv), Sodium Bicarbonate (

    
    , 2.5 equiv).
    
  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).

  • Procedure:

    • Dissolve Gly-OMe·HCl in water; add solid

      
       and stir until dissolved.
      
    • Add DCM. Cool the biphasic mixture to 0°C.

    • Add Chloroacetyl chloride dropwise over 30 minutes. Note: Vigorous stirring is essential to maintain the emulsion.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine), then Brine. Dry over

      
      .
      
    • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

  • Expected Yield: >85%.

Protocol B: Selective Deprotection (The Thiourea Method)

This method removes the ClAc group without affecting Boc, Fmoc, or methyl ester groups present on the molecule.

  • Reagents: N-Chloroacetyl substrate (1.0 equiv), Thiourea (1.2 equiv), Sodium Bicarbonate (1.0 equiv).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Procedure:

    • Dissolve the substrate and thiourea in EtOH.

    • Heat to reflux (approx. 70-80°C) for 2–4 hours. Monitoring: TLC will show the disappearance of the starting material and the appearance of a polar spot (pseudothiohydantoin).

    • Cool to RT. The pseudothiohydantoin byproduct often precipitates and can be filtered off.

    • Concentrate the filtrate. Partition between water and EtOAc. The product (amine) will be in the organic layer (if lipophilic) or require resin capture (if hydrophilic).

  • Validation: NMR should show the loss of the singlet at

    
     ppm (
    
    
    
    ).

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed data on N-chloroacetyl stability and cleavage conditions).
  • Masuda, T., et al. (2011). "Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF)."[1] Tetrahedron Letters, 52(48), 6422-6425. Link

  • Hamada, Y., et al. (2021). "Synthesis of the Carbohydrate Moiety of Glycoproteins... and Removal of the 3′-O-ClAc group with thiourea." International Journal of Molecular Sciences, 22(18), 10078. Link

  • Nassar, M. N., et al. (1992). "Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters." Journal of Pharmaceutical Sciences, 81(3), 295-298. Link

  • RSC Publishing. "Selective removal of the N-chloroacetyl group in peptides."[2] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Comparative

Quantitative Analysis of (2-Chloro-acetylamino)-acetic acid methyl ester: A Comparative Guide to Validated Analytical Methods

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. (2-Chloro-acetylamin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is a cornerstone of robust process control and quality assurance. (2-Chloro-acetylamino)-acetic acid methyl ester, a key building block in various synthetic pathways, demands accurate analytical characterization. This guide provides an in-depth comparison of validated analytical methodologies for its quantitative analysis, grounded in scientific principles and practical expertise. We will explore a primary validated High-Performance Liquid Chromatography (HPLC) method and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative, offering insights into the causality behind experimental choices to empower you in your analytical endeavors.

The Critical Role of a Validated Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. For the quantitative analysis of a pharmaceutical intermediate like (2-Chloro-acetylamino)-acetic acid methyl ester, this ensures that the reported concentration is accurate, precise, and reliable. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, which we will adhere to in our discussion[2][3][4].

Primary Validated Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. For a polar compound like (2-Chloro-acetylamino)-acetic acid methyl ester, a reversed-phase HPLC method with UV detection is a robust and widely accessible approach.

Rationale for Method Selection

Reversed-phase HPLC is well-suited for separating polar to moderately non-polar compounds. The choice of a C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase, a mixture of water and a polar organic solvent, allows for the elution of the analyte. UV detection is appropriate as the amide bond in the molecule provides a chromophore that absorbs UV light.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh and dissolve sample in mobile phase to a known concentration Injection Inject sample and standards into the HPLC system SamplePrep->Injection StandardPrep Prepare a series of calibration standards of known concentrations StandardPrep->Injection Separation Isocratic elution on a C18 column Injection->Separation Detection UV detection at 210 nm Separation->Detection Calibration Generate calibration curve (Peak Area vs. Concentration) Detection->Calibration Quantification Quantify analyte in the sample using the calibration curve Calibration->Quantification

Caption: Workflow for the quantitative analysis of (2-Chloro-acetylamino)-acetic acid methyl ester by HPLC-UV.

Detailed Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of HPLC-grade water and acetonitrile (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of (2-Chloro-acetylamino)-acetic acid methyl ester reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the analyte in the sample.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of (2-Chloro-acetylamino)-acetic acid methyl ester into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters (as per ICH Q2(R1)[1][2][4]):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank (mobile phase) and a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are recommended to establish linearity[1]. The linearity is evaluated by linear regression analysis of the plot of peak area versus concentration. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Assessed by a minimum of nine determinations covering the specified range or a minimum of six determinations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Assessed by performing the analysis on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive comparison, we consider Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative analytical technique. Due to the polar nature and low volatility of (2-Chloro-acetylamino)-acetic acid methyl ester, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound[5].

Rationale for Method Selection and Derivatization

GC-MS offers high sensitivity and selectivity, with the mass spectrometer providing structural information that enhances peak identification. Derivatization is a crucial step for the GC analysis of polar compounds like amino acid derivatives. Silylation, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method to replace active hydrogens on the amide group, thereby increasing volatility and improving chromatographic performance[5].

Detailed Experimental Protocol: GC-MS with Derivatization

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

2. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare stock solutions of the reference standard and the sample in a suitable solvent like acetonitrile.

  • Derivatization:

    • Transfer a known volume (e.g., 100 µL) of the standard or sample solution into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of MSTFA and 100 µL of acetonitrile to the dried residue.

    • Seal the vial and heat at 100 °C for 1 hour to ensure complete derivatization.

    • Cool the vial to room temperature before injection.

Comparative Analysis: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS depends on the specific requirements of the analysis, including the available instrumentation, the complexity of the sample matrix, and the desired sensitivity.

FeatureHPLC-UVGC-MS with Derivatization
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Sample Preparation Simple dilution and filtration are often sufficient.Requires a derivatization step, which adds complexity and potential for variability.
Instrumentation Widely available and relatively lower cost.More specialized and higher initial investment.
Selectivity Good, but can be limited by co-eluting impurities with similar UV absorbance.Excellent, with mass spectral data providing high confidence in peak identity.
Sensitivity Generally lower than GC-MS.Typically offers higher sensitivity, especially in selected ion monitoring (SIM) mode.
Throughput Can be high with optimized methods.Lower due to the additional derivatization step and potentially longer run times.
Robustness Generally considered very robust for routine analysis.The derivatization step can be a source of variability if not carefully controlled.

The Logic of Method Validation

The validation of any analytical method is a systematic process to ensure its reliability. The following diagram illustrates the key parameters that must be assessed according to ICH guidelines.

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

For the routine quantitative analysis of (2-Chloro-acetylamino)-acetic acid methyl ester, a validated reversed-phase HPLC-UV method offers a robust, reliable, and cost-effective solution. Its straightforward sample preparation and high throughput make it well-suited for quality control environments. The GC-MS method, while more complex due to the need for derivatization, provides superior selectivity and sensitivity, making it a valuable alternative for challenging sample matrices or for confirmatory analysis. The choice of method should be guided by a thorough evaluation of the analytical requirements and validated to be fit for its intended purpose, ensuring data of the highest integrity for your research and development needs.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • HPLC Sample Preparation - Organomation. [Link]

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